molecular formula C18H23NO B588912 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol CAS No. 1330183-29-3

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

Cat. No.: B588912
CAS No.: 1330183-29-3
M. Wt: 269.388
InChI Key: WVCKSRCCDDRZCQ-UHFFFAOYSA-N
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Description

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol, also known as 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol, is a useful research compound. Its molecular formula is C18H23NO and its molecular weight is 269.388. The purity is usually 95%.
BenchChem offers high-quality 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(methyl)amino]-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKSRCCDDRZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure, stereochemistry, and predicted spectroscopic characteristics of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol. While this compound is not extensively documented in peer-reviewed literature, its structural similarity to key pharmaceutical intermediates, notably within the Trimebutine metabolic pathway, suggests its significance as a reference standard, a potential analog for structure-activity relationship (SAR) studies, or a specialized synthetic building block. This document synthesizes information from analogous compounds and established chemical principles to offer a predictive yet scientifically rigorous overview for research and development purposes. The deuterated analog, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5, is recognized as an intermediate in the preparation of labeled Trimebutine metabolites.[1]

Introduction and Contextual Significance

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a tertiary amino alcohol characterized by a chiral center at the C2 position. Its core structure is closely related to known pharmacologically active molecules and their precursors. The presence of a benzyl group in place of a methyl group, when compared to the Trimebutine intermediate 2-(dimethylamino)-2-phenylbutan-1-ol, suggests a deliberate modification likely aimed at exploring the impact of a bulkier, more lipophilic substituent on receptor binding or metabolic stability.

This guide will elucidate the structural features of this molecule, propose a logical synthetic pathway, predict its key spectroscopic signatures, and discuss the critical aspect of its stereochemistry.

Molecular Structure and Physicochemical Properties

The fundamental structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol comprises a butanol backbone with a phenyl and an N-benzyl-N-methylamino group substituted at the C2 position.

PropertyPredicted Value/InformationSource/Basis
IUPAC Name 2-(Benzyl(methyl)amino)-2-phenylbutan-1-olIUPAC Nomenclature
Molecular Formula C₁₈H₂₃NO-
Molecular Weight 269.38 g/mol -
Chiral Center C2Structural Analysis
Key Functional Groups Phenyl, Tertiary Amine, Primary AlcoholStructural Analysis

The introduction of the benzyl group is expected to increase the lipophilicity of the molecule compared to its dimethylated counterpart, which may influence its solubility, membrane permeability, and pharmacokinetic profile.

Proposed Synthetic Pathway

Experimental Protocol: Two-Step Synthesis from 2-Amino-2-phenylbutanol

Step 1: Monomethylation of 2-Amino-2-phenylbutanol

A selective monomethylation of the primary amine is the initial critical step. This can be achieved through reductive amination.

  • To a solution of 2-amino-2-phenylbutanol (1 equivalent) in a suitable solvent such as methanol, add aqueous formaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

  • Cool the reaction mixture to 0°C and add a mild reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(methylamino)-2-phenylbutanol.[2]

Step 2: N-Benzylation of 2-(Methylamino)-2-phenylbutanol

The secondary amine is then benzylated to yield the final product.

  • Dissolve the crude 2-(methylamino)-2-phenylbutanol (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents) or diisopropylethylamine (2.0 equivalents).

  • To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Benzylation 2_amino 2-Amino-2-phenylbutanol reagents1 1. Formaldehyde 2. Sodium Borohydride 2_amino->reagents1 intermediate 2-(Methylamino)-2-phenylbutanol reagents1->intermediate Monomethylation reagents2 Benzyl Bromide, K₂CO₃ intermediate->reagents2 product 2-(N-Benzyl-N-methyl)amino- 2-phenylbutanol reagents2->product Benzylation

Caption: Proposed two-step synthesis of the target compound.

Stereochemistry

The carbon atom at the C2 position of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a stereocenter, as it is bonded to four different groups: a phenyl group, an ethyl group, a hydroxymethyl group (-CH₂OH), and the N-benzyl-N-methylamino group. Therefore, the molecule can exist as a pair of enantiomers: (R)-2-(N-Benzyl-N-methyl)amino-2-phenylbutanol and (S)-2-(N-Benzyl-N-methyl)amino-2-phenylbutanol.

The synthesis described above, starting from a racemic 2-amino-2-phenylbutanol, will produce a racemic mixture of the final product. The separation of these enantiomers would require chiral chromatography or resolution using a chiral resolving agent. For applications in drug development, the synthesis and biological evaluation of individual enantiomers are often crucial, as they may exhibit different pharmacological and toxicological profiles.

Stereochemistry C2 C2* Phenyl Phenyl (C₆H₅) C2->Phenyl Ethyl Ethyl (-CH₂CH₃) C2->Ethyl Hydroxymethyl Hydroxymethyl (-CH₂OH) C2->Hydroxymethyl Amino N-Benzyl-N-methylamino (-N(CH₃)CH₂Ph) C2->Amino

Caption: The chiral center (C2*) and its four distinct substituents.

Predicted Spectroscopic Data

In the absence of experimental data for the title compound, we can predict its key spectroscopic features based on the known spectra of analogous molecules, such as N-Benzyl-N-methylethanolamine.[3][4]

Predicted ¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
Phenyl (benzyl & C2-phenyl)7.20 - 7.40Multiplet10HAromatic protons from both phenyl rings are expected in this region.
-CH₂- (benzyl)~ 3.60Singlet2HThe benzylic protons adjacent to the nitrogen.
-CH₂OH~ 3.50Multiplet (AB system)2HDiastereotopic protons of the hydroxymethyl group adjacent to the chiral center.
-OHBroad singlet1HExchangeable proton of the alcohol.
-N-CH₃~ 2.20Singlet3HMethyl protons on the nitrogen.
-CH₂- (ethyl)~ 1.80Quartet2HMethylene protons of the ethyl group, split by the methyl group.
-CH₃ (ethyl)~ 0.80Triplet3HMethyl protons of the ethyl group, split by the methylene group.
Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)Justification
Aromatic C (quat)138 - 142Quaternary carbons of the phenyl rings.
Aromatic C-H127 - 129Protonated carbons of the phenyl rings.
C2 (chiral center)~ 65 - 70The carbon bearing the amino and phenyl groups.
-CH₂OH~ 60 - 65The carbon of the hydroxymethyl group.
-CH₂- (benzyl)~ 58 - 62The benzylic carbon.
-N-CH₃~ 40 - 45The methyl carbon attached to the nitrogen.
-CH₂- (ethyl)~ 25 - 30The methylene carbon of the ethyl group.
-CH₃ (ethyl)~ 8 - 12The methyl carbon of the ethyl group.
Predicted IR Spectrum
Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
O-H (alcohol)3200 - 3600Broad
C-H (aromatic)3000 - 3100Sharp, medium
C-H (aliphatic)2850 - 3000Sharp, medium-strong
C=C (aromatic)1450 - 1600Medium-strong
C-N (amine)1000 - 1250Medium
C-O (alcohol)1000 - 1200Strong

Potential Applications in Research and Development

Given its structure, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a valuable tool for:

  • Structure-Activity Relationship (SAR) Studies: By comparing its biological activity to that of Trimebutine and its metabolites, researchers can understand the role of the N-benzyl group in receptor binding and functional activity.

  • Metabolic Stability Studies: It can serve as a reference compound in studies investigating the metabolic fate of related drugs, particularly concerning N-dealkylation pathways.

  • Synthetic Chemistry: As a building block, it can be used to synthesize more complex molecules with potential therapeutic applications. The deuterated version is already used for preparing labeled Trimebutine metabolites.[1]

Conclusion

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol represents an intriguing molecule at the intersection of synthetic chemistry and pharmacology. While direct experimental data remains sparse, this guide provides a robust, predictive framework for its synthesis, stereochemistry, and spectroscopic characterization based on established chemical principles and data from closely related analogs. This information is intended to empower researchers and drug development professionals in their exploration of novel chemical entities and their potential therapeutic applications.

References

  • Pharmaffiliates. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. [Link]

  • PrepChem. Synthesis of 4-(N-acetyl-N-methyl-amino)benzyl alcohol. [Link]

  • PubChem. N-Benzyl-N-methylethanolamine. [Link]

  • Lee, O. Y., Law, K. -L., & Yang, D. (2009). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Organic Letters, 11(15), 3302–3305.
  • NIST. Ethanol, 2-[(phenylmethyl)amino]-. [Link]

  • orientjchem.org. Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. [Link]

  • aurea.ub.edu. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Organic Syntheses. Benzyl alcohol, o-amino-. [Link]

  • PubChem. 2-[(Methylamino)methyl]benzyl Alcohol. [Link]

  • PubChem. 2-Methylamino-2-phenylbutanol. [Link]

  • PubChem. 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol. [Link]

  • PubChem. 2-[Benzyl(methyl)amino]-3-phenylpropan-1-ol. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Frontiers. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. [Link]

  • NIST. N-Benzyl-N-methylaniline. [Link]

Sources

Methodological & Application

Synthesis of N-desmethyltrimebutine via Catalytic Debenzylation of a Benzyl-Protected Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis of N-desmethyltrimebutine, the primary bioactive metabolite of the gastrointestinal agent trimebutine.[1][2][3] The synthesis proceeds through a robust three-step sequence commencing with the formation of an N-benzyl-N-methyl amino alcohol, followed by esterification, and culminating in a highly efficient catalytic debenzylation to yield the target compound. This methodology is designed for researchers in medicinal chemistry and drug development, offering a reliable pathway to obtain N-desmethyltrimebutine for pharmacological, metabolic, and bioequivalence studies.[1][2][3] The protocols herein emphasize mechanistic rationale, experimental detail, and safety considerations.

Introduction and Rationale

Trimebutine is a widely prescribed antispasmodic agent used to treat irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[4][5][6] Its therapeutic effects are mediated, in part, by its principal metabolite, N-desmethyltrimebutine (also known as nortrimebutine).[4] This metabolite exhibits significant biological activity, including non-selective antagonism at muscarinic acetylcholine receptors and weak agonism at opioid receptors, which contributes to the overall pharmacological profile of the parent drug.[4]

The synthesis of N-desmethyltrimebutine is crucial for a variety of research applications, including:

  • Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of trimebutine.

  • Pharmacological Profiling: To independently assess the activity and receptor-binding profile of the metabolite.

  • Analytical Standards: To serve as a reference standard in bioanalytical assays for quantifying the metabolite in plasma and other biological matrices.[3]

The synthetic strategy detailed in this note employs a benzyl group as a temporary protecting group for the secondary amine. The benzyl group is advantageous due to its stability across a range of reaction conditions and its clean removal via catalytic hydrogenolysis.[7] This approach ensures high selectivity and yield in the final deprotection step, providing pure N-desmethyltrimebutine.

Overall Synthetic Scheme

The synthesis is performed in three main stages:

  • Stage 1: Reductive Amination. Synthesis of the key intermediate, 2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol, from 2-amino-2-phenylbutan-1-ol and benzaldehyde.

  • Stage 2: Esterification. Coupling of the amino alcohol intermediate with 3,4,5-trimethoxybenzoyl chloride to form the fully protected precursor, 2-(N-benzyl-N-methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate.

  • Stage 3: Catalytic Debenzylation. Selective removal of the N-benzyl protecting group using palladium on carbon (Pd/C) and a hydrogen source to yield the final product, N-desmethyltrimebutine.

Experimental Protocols

Stage 1: Synthesis of 2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol

This stage involves the synthesis of the core amino alcohol. While various routes exist, a common approach is the reductive amination of a suitable precursor. For the purpose of this protocol, we will assume the availability of 2-(methylamino)-2-phenylbutan-1-ol, which is then benzylated.

Principle: The N-benzylation of the secondary amine 2-(methylamino)-2-phenylbutan-1-ol with benzaldehyde proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild and selective for iminium ions over carbonyls.

Materials and Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol) Eq.
2-(methylamino)-2-phenylbutan-1-ol 179.26 5.00 g 27.9 1.0
Benzaldehyde 106.12 3.26 g (2.96 mL) 30.7 1.1
Sodium Triacetoxyborohydride (STAB) 211.94 8.87 g 41.9 1.5
Dichloromethane (DCM) - 150 mL - -
Saturated Sodium Bicarbonate (aq.) - 100 mL - -

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Protocol:

  • To a 500 mL round-bottom flask, add 2-(methylamino)-2-phenylbutan-1-ol (5.00 g, 27.9 mmol) and dissolve in dichloromethane (150 mL).

  • Add benzaldehyde (2.96 mL, 30.7 mmol) to the solution and stir at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (8.87 g, 41.9 mmol) to the mixture in portions over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain pure 2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol.

Stage 2: Esterification to form the Protected Precursor

Principle: This step involves the formation of an ester bond between the hydroxyl group of the amino alcohol and the acid chloride of 3,4,5-trimethoxybenzoic acid. A non-nucleophilic base, such as triethylamine (TEA), is used to scavenge the HCl byproduct. 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction.[4]

Materials and Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol) Eq.
2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol 269.38 5.00 g 18.6 1.0
3,4,5-Trimethoxybenzoyl chloride 230.64 4.71 g 20.4 1.1
Triethylamine (TEA) 101.19 3.88 mL 27.9 1.5
Tetrahydrofuran (THF), anhydrous - 100 mL - -
DMAP (optional, catalyst) 122.17 227 mg 1.86 0.1
Saturated Sodium Bicarbonate (aq.) - 75 mL - -

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Protocol:

  • In a 250 mL flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(N-benzyl-N-methylamino)-2-phenylbutan-1-ol (5.00 g, 18.6 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (3.88 mL, 27.9 mmol) followed by DMAP (227 mg, 1.86 mmol, if used).

  • Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (4.71 g, 20.4 mmol) in anhydrous THF (20 mL) to the reaction mixture dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution (75 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product, 2-(N-benzyl-N-methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Stage 3: Synthesis of N-desmethyltrimebutine via Catalytic Debenzylation

Principle and Causality: The N-debenzylation is achieved via catalytic hydrogenolysis.[7] This premier method is valued for its mild conditions and clean conversion.[7] The heterogeneous catalyst, 10% Palladium on Carbon (Pd/C), provides an active surface where both the N-benzyl precursor and hydrogen adsorb.[7] The molecular hydrogen undergoes dissociative chemisorption on the palladium surface, forming active palladium hydride species.[7] These species then cleave the benzylic C-N bond, releasing the desired secondary amine (N-desmethyltrimebutine) and toluene as the sole byproduct.[7] Methanol is an excellent solvent as it readily dissolves the substrate and does not poison the catalyst.

Two common methods for providing the hydrogen source are presented: hydrogen gas and transfer hydrogenation using ammonium formate.

Method A: Using Hydrogen Gas

Materials and Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
Protected Precursor 463.59 5.00 g 10.8
10% Palladium on Carbon (Pd/C) - 500 mg (10 wt%) -
Methanol (MeOH) - 100 mL -
Hydrogen (H₂) Gas - 1 atm (balloon) -

| Celite® | - | As needed | - |

Protocol:

  • Add the protected precursor (5.00 g, 10.8 mmol) and methanol (100 mL) to a 250 mL hydrogenation flask equipped with a magnetic stir bar.

  • Inerting the Catalyst: Carefully add 10% Pd/C (500 mg) under a gentle stream of nitrogen or argon. Safety Warning: Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Never add dry catalyst to a dry flask containing solvent.

  • Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under the hydrogen balloon atmosphere.

  • Monitor the reaction by TLC (typically complete in 4-12 hours).

  • Once the reaction is complete, carefully purge the flask with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol (3 x 20 mL). Safety Warning: Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[7]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-desmethyltrimebutine.

  • Purify the product by flash chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Method B: Transfer Hydrogenation

For laboratories not equipped for handling hydrogen gas, transfer hydrogenation offers a convenient and safer alternative.[7] Ammonium formate serves as the hydrogen donor.[8]

Materials and Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol) Eq.
Protected Precursor 463.59 5.00 g 10.8 1.0
10% Palladium on Carbon (Pd/C) - 500 mg (10 wt%) - -
Ammonium Formate (NH₄HCO₂) 63.06 3.40 g 54.0 5.0

| Methanol (MeOH) | - | 100 mL | - | - |

Protocol:

  • To a 250 mL round-bottom flask, add the protected precursor (5.00 g, 10.8 mmol), methanol (100 mL), and carefully, 10% Pd/C (500 mg).

  • Add ammonium formate (3.40 g, 54.0 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with methanol (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove residual ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as described in Method A.

Visualization and Data

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic debenzylation step.

Debenzylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Precursor in Methanol B Add 10% Pd/C Catalyst (under N2) A->B C Introduce H2 Source (H2 Gas or NH4HCO2) B->C D Stir at RT or Reflux (Monitor by TLC) C->D E Purge with N2 (if using H2 gas) D->E F Filter through Celite to Remove Catalyst E->F G Wash Celite Pad with Methanol F->G H Concentrate Filtrate Under Reduced Pressure G->H I Crude N-desmethyltrimebutine H->I J Column Chromatography or Recrystallization I->J K Pure Product J->K

Caption: Workflow for the catalytic debenzylation of the protected precursor.

Summary of Reaction Parameters
ParameterStage 1: BenzylationStage 2: EsterificationStage 3: Debenzylation (H₂)Stage 3: Debenzylation (NH₄HCO₂)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Methanol (MeOH)Methanol (MeOH)
Key Reagent Sodium Triacetoxyborohydride3,4,5-Trimethoxybenzoyl chlorideH₂ gasAmmonium Formate
Catalyst -DMAP (optional)10% Pd/C10% Pd/C
Temperature Room Temperature0 °C to Room Temp.Room TemperatureReflux (~65 °C)
Typical Time 12-16 hours16-24 hours4-12 hours1-3 hours
Expected Yield 75-90%80-95%>90%>90%

Characterization of N-desmethyltrimebutine

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The spectrum should show the disappearance of the benzyl protons (typically a multiplet around 7.2-7.4 ppm and a singlet around 3.6 ppm) and the appearance of an N-H proton (which may be broad and its chemical shift concentration-dependent). The N-methyl group will appear as a singlet.

  • ¹³C NMR: The spectrum should confirm the absence of the carbon signals corresponding to the benzyl group.

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of N-desmethyltrimebutine (C₂₁H₂₇NO₅, MW = 373.45 g/mol ).

  • Purity (HPLC): Purity should be assessed by reverse-phase HPLC, and should typically be >98% for use as an analytical standard.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagents: Sodium triacetoxyborohydride can release acetic acid upon contact with moisture. 3,4,5-trimethoxybenzoyl chloride is corrosive and moisture-sensitive.

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry or spent. Always handle under an inert atmosphere and never allow it to dry on filter paper in the air. Quench the used catalyst with water immediately after filtration.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a fume hood designed for work with flammable gases.

References

  • Zhang, L., & Koreeda, M. (2002). A Simple and Efficient Method for the Reductive Amination of Carbonyls. Organic Letters, 4(21), 3755–3758. [Link]

  • Wikipedia. Trimebutine. [Link]

  • Martin, A., et al. (2000). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. Arzneimittelforschung, 50(6), 544-549. [Link]

  • Reddy, K. L., et al. (1999). A Rapid and Versatile System for the Debenzylation of N-Benzylamines Using Ammonium Formate. Synthetic Communications, 29(23), 4073-4078. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Advanced Crystallization Protocols for Phenylbutanol Derivatives: From Lipophilic Oils to Enantiopure Solids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylbutanol derivatives, particularly 4-phenyl-2-butanol , represent a unique challenge in solid-state processing. Often existing as viscous liquids or low-melting solids (MP ~25–30 °C) at room temperature, they defy standard solution crystallization techniques, frequently resulting in "oiling out" (liquid-liquid phase separation) rather than nucleation.

This Application Note provides a rigorous technical guide to overcoming these physical limitations. We move beyond basic solvent evaporation to detail derivatization-driven crystallization and diastereomeric salt resolution —the industry-standard methods for purifying these chiral lipophilic alcohols.

Part 1: Physicochemical Profiling & The "Oil" Challenge

Before attempting crystallization, one must understand the thermodynamic landscape of the target molecule. 4-Phenyl-2-butanol is highly lipophilic (LogP ~2.0) and exhibits weak intermolecular hydrogen bonding compared to its van der Waals interactions.

The Oiling Out Phenomenon

"Oiling out" occurs when the metastable zone width (MSZW) is intersected by a liquid-liquid miscibility gap. For phenylbutanols, this happens because the energy barrier to form an amorphous oil droplet is significantly lower than that of an ordered crystal lattice.

Diagnostic Protocol:

  • Solvent Screen: If the solution turns milky/turbid upon cooling before crystals appear, you are in the miscibility gap.

  • Remediation:

    • Increase Temperature: Redissolve and seed at a higher temperature.

    • Change Solvent: Switch to a solvent with a higher dielectric constant to alter the solution thermodynamics (e.g., switch from Hexane to Acetonitrile).

Decision Matrix: Processing Strategy

The following decision tree dictates the experimental approach based on the derivative's melting point and chirality requirements.

DecisionMatrix Start Start: Phenylbutanol Sample CheckState Physical State at 25°C? Start->CheckState Liquid Liquid / Low-Melting Solid (MP < 30°C) CheckState->Liquid Viscous Oil Solid Solid Derivative (MP > 50°C) CheckState->Solid Crystalline CheckChirality Is Enantiopurity Required? Liquid->CheckChirality DirectCryst PROTOCOL C: Direct Cooling/Anti-Solvent (Standard) Solid->DirectCryst No No CheckChirality->No Purification Only Yes Yes CheckChirality->Yes Chiral Separation Derivatize PROTOCOL A: Derivatization Crystallization (e.g., 3,5-Dinitrobenzoate) Resolution PROTOCOL B: Chiral Resolution (Diastereomeric Salt Formation) No->Derivatize Yes->Resolution

Figure 1: Strategic decision matrix for selecting the optimal crystallization workflow based on physical state and purity goals.

Part 2: Protocol A - Derivatization Crystallization

Objective: Purify liquid 4-phenyl-2-butanol by converting it into a high-melting crystalline solid (3,5-dinitrobenzoate ester), recrystallizing, and hydrolyzing.

Mechanism: The bulky, planar dinitrobenzoate group introduces strong


 stacking interactions, dramatically raising the melting point (typically >80 °C) and driving lattice formation.
Experimental Workflow
  • Esterification:

    • Dissolve 4-phenyl-2-butanol (1.0 eq) in dry pyridine (solvent/catalyst).

    • Add 3,5-dinitrobenzoyl chloride (1.1 eq) slowly at 0 °C to control exotherm.

    • Reflux for 30–60 minutes.

    • Quench: Pour into ice water containing dilute HCl (to neutralize pyridine). The derivative will precipitate as a crude solid.

  • Crystallization (The Critical Step):

    • Solvent System: Ethanol/Water (90:10 v/v) is the "Gold Standard" for nitro-aromatics.

    • Dissolution: Dissolve crude solid in boiling ethanol.

    • Filtration: Hot filter to remove inorganic salts.

    • Nucleation: Add water dropwise to the boiling solution until persistent turbidity is observed (Cloud Point). Add 1 mL of ethanol to clear it.

    • Cooling: Allow to cool slowly to room temperature, then 4 °C. Rapid cooling here traps impurities.

  • Validation:

    • Filter crystals and wash with cold 50% ethanol.

    • Success Criterion: Sharp melting point (Lit. val: ~76-78 °C for racemic derivative).

Part 3: Protocol B - Chiral Resolution via Diastereomeric Salts

Objective: Isolate a single enantiomer (e.g., (S)-4-phenyl-2-butanol) from the racemate. Challenge: Alcohols cannot form salts directly. We must create an acidic "handle."

The "Handle" Strategy: Phthalate Half-Esters

We convert the alcohol into a hydrogen phthalate , which contains a free carboxylic acid group capable of forming salts with chiral amines.

ResolutionWorkflow Racemate Racemic 4-Phenyl-2-butanol Phthalic + Phthalic Anhydride (Formation of Half-Ester) Racemate->Phthalic HalfEster Racemic Hydrogen Phthalate Phthalic->HalfEster ChiralBase + (S)-(-)-1-Phenylethylamine (Resolving Agent) HalfEster->ChiralBase Salts Diastereomeric Salt Pair (S,S)-Salt & (R,S)-Salt ChiralBase->Salts Cryst Fractional Crystallization (Acetone/Hexane) Salts->Cryst PureSalt Pure (S,S)-Salt (Precipitate) Cryst->PureSalt Less Soluble Hydrolysis Hydrolysis (NaOH -> Extraction) PureSalt->Hydrolysis Final Pure (S)-Alcohol Hydrolysis->Final

Figure 2: The "Classical Resolution" workflow. The alcohol is temporarily functionalized to allow salt formation.

Step-by-Step Protocol
  • Synthesis of Hydrogen Phthalate:

    • Reflux 4-phenyl-2-butanol with phthalic anhydride (1.0 eq) and triethylamine (1.0 eq) in toluene.

    • Wash with dilute HCl to remove amine. Extract the acidic half-ester into NaHCO3 (aq), wash the aqueous layer with ether (removes unreacted alcohol), then re-acidify to precipitate the hydrogen phthalate.

  • Salt Formation:

    • Dissolve the racemic hydrogen phthalate in warm Acetone .

    • Add (S)-(-)-1-Phenylethylamine (0.5 to 1.0 eq).

    • Note: Using 0.5 eq (Pope-Peachey method) often yields higher optical purity in the first crop as the less soluble salt precipitates exclusively.

  • Fractional Crystallization:

    • Allow the solution to stand undisturbed. The diastereomeric salts have different lattice energies.

    • Solvent: Acetone or Ethyl Acetate/Hexane.

    • Recrystallize the obtained salt 2-3 times until the specific rotation

      
       is constant.
      
  • Liberation:

    • Treat the pure salt with NaOH (aq) to saponify the ester.

    • Extract the liberated chiral alcohol with ether.

Part 4: Protocol C - Anti-Solvent Crystallization (For Solid Derivatives)

For derivatives that are already solid (e.g., amides or high-MW esters) but thermally unstable, anti-solvent crystallization is preferred over cooling.

Key Parameter: The Supersaturation Ratio (


) .


Where

is actual concentration and

is equilibrium solubility.

Protocol:

  • Primary Solvent: Dissolve the derivative in a "Good" solvent (e.g., DMSO, DMF, or Methanol) at Room Temp.

  • Anti-Solvent: Select a miscible "Poor" solvent (e.g., Water).

  • Addition Rate:

    • Rapid Addition: Generates high

      
      , leading to immediate nucleation and small particles (Micronization).
      
    • Slow Addition: Maintains low

      
      , promoting growth of existing nuclei into large, filterable prisms.
      
  • Mixing: Use high-shear mixing if small particles are desired. Use an overhead stirrer at low RPM for large crystals.

Part 5: Troubleshooting Common Failure Modes

IssueRoot CauseCorrective Action
Oiling Out Temp > Metastable Limit; Impurities acting as plasticizers.1. Seed at a higher temperature.2. Use a "Solvent Cycling" method (heat/cool cycles).
Gelation Rapid supersaturation; H-bonding networks.Increase shear rate; Add solvent to lower concentration; Use ultrasound (sonocrystallization).
Low Yield High solubility in mother liquor.Cool to -20 °C; Use a stronger anti-solvent; Evaporate solvent partially.
Polymorphism Kinetic vs. Thermodynamic control.Kinetic (Metastable): Fast cooling, rapid anti-solvent.Thermodynamic (Stable): Slow cooling, slurry ripening (stirring for 24h).

References

  • Physicochemical Properties: National Institute of Standards and Technology (NIST). 4-Phenyl-2-butanol Properties. Retrieved from [Link]

  • Derivatization Melting Points: UMass Amherst. Derivative Melting Points for Alcohols (3,5-DNB). Retrieved from [Link]

  • Enzymatic vs. Chemical Resolution: Romero-Fernandez, M., et al. (2022).[1] Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol. ChemBioChem. Retrieved from [Link]

  • Anti-Solvent Theory: International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

  • General Resolution Protocols: LibreTexts Chemistry. Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in N-benzyl-N-methyl amino alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzyl-N-methyl amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind common experimental challenges, empowering you to troubleshoot effectively and enhance your reaction yields and product purity.

N-benzyl-N-methyl amino alcohols are valuable structural motifs in medicinal chemistry and materials science, often serving as precursors for chiral catalysts and pharmaceutically active compounds.[1][2] However, their synthesis can be fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide addresses the most common issues encountered during their preparation via the two principal synthetic routes.

Core Synthetic Pathways

The synthesis of N-benzyl-N-methyl amino alcohols is typically approached via two main strategies: Reductive Amination and Direct N-Alkylation. The choice between them depends on factors like substrate availability, scalability, and tolerance of functional groups.

  • Route A: Reductive Amination: This pathway involves the reaction of an N-methyl amino alcohol with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[1] This is often the preferred method due to its high selectivity and milder conditions.

  • Route B: Direct N-Alkylation: This method involves a direct nucleophilic substitution reaction between an N-methyl amino alcohol and a benzyl halide (e.g., benzyl chloride).[1] While straightforward, this route is susceptible to over-alkylation, leading to the formation of quaternary ammonium salt byproducts.[3]

G cluster_RA Route A: Reductive Amination cluster_DA Route B: Direct N-Alkylation RA_Start N-Methyl Amino Alcohol + Benzaldehyde RA_Imine Iminium Ion Intermediate RA_Start->RA_Imine Condensation RA_Reduce In situ Reduction RA_Imine->RA_Reduce Add Reducing Agent RA_Product N-benzyl-N-methyl Amino Alcohol RA_Reduce->RA_Product DA_Start N-Methyl Amino Alcohol + Benzyl Halide DA_React SN2 Reaction (Base Present) DA_Start->DA_React DA_Product N-benzyl-N-methyl Amino Alcohol DA_React->DA_Product Desired DA_Side Quaternary Ammonium Salt Byproduct DA_React->DA_Side Over-alkylation

Fig 1. Comparison of primary synthetic workflows.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the rationale behind them.

Q: Why is my reaction yield consistently low?

Low yield is the most common complaint, and it can stem from several factors depending on your chosen synthetic route. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Incomplete Reaction (Both Routes): The reaction may not be reaching completion.

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The persistence of starting materials is a clear indicator.

    • Solution: Extend the reaction time or moderately increase the temperature. For reductive amination, ensure the imine formation step is efficient before reduction. For direct alkylation, ensure the base is sufficiently active and the solvent is appropriate.[4]

  • Inefficient Imine Formation (Reductive Amination): The condensation of the amine and aldehyde is a reversible equilibrium reaction that produces water. If water is not removed, the equilibrium will not favor the imine, leading to a low concentration of the intermediate to be reduced.

    • Solution: Perform the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, using a solvent like toluene allows for the azeotropic removal of water with a Dean-Stark apparatus.

  • Poor Reducing Agent Activity (Reductive Amination): The hydride reducing agent may have degraded due to improper storage or exposure to moisture.[4]

    • Solution: Use a fresh bottle of the reducing agent (e.g., NaBH(OAc)₃, NaBH₄). Sodium borohydride, in particular, can be consumed by protic solvents like methanol, so it should be added to the pre-formed imine, often at reduced temperatures.[5]

  • Side Reaction Predominance (Direct Alkylation): The primary competing reaction is over-alkylation, where the desired product reacts with another molecule of benzyl chloride to form a quaternary ammonium salt.[1]

    • Solution:

      • Slowly add the benzyl chloride to the reaction mixture using a syringe pump. This keeps the concentration of the alkylating agent low at any given moment, favoring reaction with the more abundant starting amine.

      • Maintain a controlled temperature (e.g., 40-45°C) to prevent runaway reactions.[1]

      • Use a slight excess of the N-methyl amino alcohol, which can also serve as the solvent.[1]

G Start Start: Low Product Yield Check_SM Are starting materials consumed (via TLC/GC)? Start->Check_SM Incomplete_Rxn Diagnosis: Incomplete Reaction Action: Increase time/temp. Check reagent quality. Check_SM->Incomplete_Rxn No Route Which route was used? Check_SM->Route Yes RA_Route Reductive Amination Route->RA_Route Reductive Amination DA_Route Direct Alkylation Route->DA_Route Direct Alkylation RA_Check_Imine Was water removed? (e.g., sieves, Dean-Stark) RA_Route->RA_Check_Imine DA_Check_Quat Is a polar byproduct (quaternary salt) observed? DA_Route->DA_Check_Quat RA_No_H2O_Removal Diagnosis: Poor Iminium Formation Action: Add dehydrating agent or use azeotropic removal. RA_Check_Imine->RA_No_H2O_Removal No RA_Check_Hydride Is reducing agent fresh? RA_Check_Imine->RA_Check_Hydride Yes RA_Bad_Hydride Diagnosis: Inactive Reductant Action: Use fresh NaBH(OAc)3 or NaBH4. RA_Check_Hydride->RA_Bad_Hydride No DA_Quat_Formed Diagnosis: Over-alkylation Action: Add benzyl halide slowly. Control temperature. DA_Check_Quat->DA_Quat_Formed Yes

Fig 2. Troubleshooting decision tree for low product yield.

Q: My main byproduct is a quaternary ammonium salt. How can I prevent this?

This issue is specific to the Direct N-Alkylation route. The tertiary amine product is itself a nucleophile and can compete with the secondary amine starting material for the benzyl halide.

Solutions:

  • Stoichiometry Control: Use the N-methyl amino alcohol as the limiting reagent is counterintuitive. Instead, using a 2-3 fold excess of the N-methyl amino alcohol can create a statistical advantage, ensuring the benzyl chloride is more likely to encounter a starting material molecule than a product molecule. In some cases, the amino alcohol can even be used as the solvent.[1]

  • Slow Addition: As mentioned previously, the slow, dropwise addition of benzyl chloride is the most effective method to minimize its concentration and thus reduce the rate of the second alkylation.[6]

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 40-60°C) slows down both the desired reaction and the undesired over-alkylation. Since the product is often a better nucleophile, lower temperatures can disproportionately disfavor the second alkylation.[6]

Q: TLC analysis shows a persistent intermediate spot. What is it and how do I resolve it?

This is a classic problem in Reductive Amination . The intermediate is almost certainly the imine (or corresponding iminium ion). Its persistence means the reduction step is failing.

Causes & Solutions:

  • Insufficient Reducing Agent: You may not be using enough equivalents of the reducing agent.

    • Solution: Increase the molar equivalents of the reducing agent (e.g., from 1.2 eq to 1.5 or 2.0 eq). Monitor by TLC until the imine spot disappears.

  • Incorrect pH: The rate of imine reduction by borohydrides is pH-dependent. The reaction is often faster under slightly acidic conditions which favor the formation of the more electrophilic iminium ion.

    • Solution: For one-pot reactions with reagents like NaBH(OAc)₃, the acetic acid byproduct helps maintain a suitable pH. If using NaBH₄, adding a small amount of a weak acid like acetic acid after the imine has formed can catalyze the reduction.[7]

  • Steric Hindrance: If your N-methyl amino alcohol is sterically bulky, the reduction of the corresponding imine may be slow.

    • Solution: Switch to a less sterically demanding and more reactive reducing agent, such as lithium aluminum hydride (LAH). Caution: LAH is extremely reactive and not compatible with protic solvents. The reaction must be conducted in an anhydrous ether solvent (e.g., THF, Et₂O) under an inert atmosphere.[4]

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent in the reductive amination pathway is critical for success. The table below compares common options.

Reducing AgentFormulaSelectivityTypical ConditionsProsCons
Sodium Borohydride NaBH₄Reduces imines and aldehydes/ketonesMethanol or Ethanol, 0°C to RTInexpensive, readily availableCan reduce starting aldehyde; reacts with protic solvents[5][8]
Sodium Cyanoborohydride NaBH₃CNReduces imines > aldehydes/ketonesMethanol, slightly acidic (pH ~6)Highly selective for one-pot reactionsGenerates toxic cyanide waste; slower reaction rate[8]
Sodium Triacetoxyborohydride NaBH(OAc)₃Reduces imines > aldehydes/ketonesDichloromethane (DCM) or 1,2-Dichloroethane (DCE)Excellent selectivity for one-pot reactions; mild; no toxic wasteMore expensive; moisture sensitive[8]
Catalytic Hydrogenation H₂, Pd/CReduces imines and C=C double bondsMethanol or Ethanol, H₂ atmosphere (balloon or Parr shaker)"Green" method, only byproduct is water; high yieldingRequires specialized equipment; can reduce other functional groups[9][10]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is often preferred for its operational simplicity and high selectivity.

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-methylethanolamine (1.0 eq), benzaldehyde (1.05 eq), and anhydrous dichloromethane (DCM, ~0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. You can add 3Å molecular sieves to facilitate water removal.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction may become slightly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 10% Methanol/DCM eluent with KMnO₄ stain) until the benzaldehyde and intermediate imine spots have disappeared (typically 4-12 hours).

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.[11]

Protocol 2: Direct N-Alkylation using Benzyl Chloride

This protocol is effective but requires careful control to avoid byproduct formation.

  • Reaction Setup: To a round-bottom flask, add N-methylethanolamine (2.5 eq) and powdered anhydrous sodium carbonate (Na₂CO₃, 1.5 eq). The excess amino alcohol can serve as the solvent.[1]

  • Reagent Addition: Begin stirring and heat the mixture to 40-45°C. Using a syringe pump, add benzyl chloride (1.0 eq) dropwise over 2-3 hours. Maintaining a slow addition rate is critical.[1]

  • Reaction: After the addition is complete, continue stirring the mixture at 40-45°C for an additional 2-4 hours.

  • Monitoring: Monitor the consumption of benzyl chloride by TLC or GC.

  • Workup: Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Purification: The excess N-methylethanolamine can be removed by vacuum distillation. The remaining crude residue is then purified by vacuum distillation or flash column chromatography to isolate the N-benzyl-N-methylethanolamine.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred and why? For laboratory-scale synthesis where functional group tolerance and selectivity are paramount, reductive amination is generally preferred. It avoids the over-alkylation issues inherent in direct alkylation and often results in cleaner reaction profiles and easier purification.[3][8] Direct alkylation can be more atom-economical and scalable for industrial applications, provided the conditions are rigorously optimized to control selectivity.[1]

Q2: How can I effectively monitor the reaction's progress?

  • TLC is the most common and convenient method. Use a mobile phase that provides good separation of your starting materials, product, and any potential intermediates (like the imine). A typical eluent system is Ethyl Acetate/Hexanes or Methanol/DCM. Staining with potassium permanganate (KMnO₄) is effective for visualizing the alcohol and amine functional groups.

  • GC-MS provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z).

Q3: What are the critical safety precautions for this synthesis?

  • Benzyl Chloride/Halides: Benzyl halides are strong lachrymators (tear-inducing) and irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydride Reagents: Reagents like NaBH₄, NaBH(OAc)₃, and especially LAH react violently with water to produce flammable hydrogen gas. Always handle them in an anhydrous environment and quench reactions carefully and slowly, preferably in an ice bath.[4]

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Handle it with care in a fume hood. Ethereal solvents like THF and diethyl ether are extremely flammable.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Papp, G., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. [Link]

  • Kiss, B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701994. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(N-acetyl-N-methyl-amino)benzyl alcohol. PrepChem.com. [Link]

  • Mondal, P., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9115–9119. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(N-acetyl-N-methylamino)benzyl alcohol. PrepChem.com. [Link]

  • Kumar, A., et al. (2018). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 3(12), 18865–18873. [Link]

  • Kiss, B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1361. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]

  • Xu, C., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 13(10), 1353. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801193. [Link]

  • Westwood, J., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 347–354. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Bahruji, H., et al. (2017). Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. Nanomaterials, 7(12), 448. [Link]

  • Google Patents. (n.d.). Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol. EP0066885B1.
  • Corsi, M., et al. (2011). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. ResearchGate. [Link]

  • Badru, R., et al. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. RSC Advances, 14(7), 4783-4794. [Link]

  • Google Patents. (n.d.). A kind of preparation method of N- benzyl ethyl alcohol amine. CN109761827A.
  • Orientjchem.org. (n.d.). Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. [Link]

  • Davis, B. G., et al. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham. [Link]

  • Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols. EP3160937B1.
  • ResearchGate. (2025). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 16(15), e202300404. [Link]

  • Lanzi, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36321-36327. [Link]

  • Zhang, X., et al. (2020). N-alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. ResearchGate. [Link]

  • Garg, P., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12733. [Link]

Sources

Technical Support Center: Catalytic Hydrogenation of Benzyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting & Optimization Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of N-debenzylation (protecting group removal) and reductive amination involving benzyl amines. While catalytic hydrogenolysis is a standard transformation, benzyl amines present unique kinetic and thermodynamic hurdles—primarily catalyst poisoning and chemoselectivity issues.

This manual moves beyond basic textbook procedures to address "why" reactions fail and how to engineer robust solutions using field-proven methodologies.

Module 1: Critical Safety & Operational Workflow

WARNING: Palladium on Carbon (Pd/C) is pyrophoric.[1] Dry catalyst ignites instantly upon contact with methanol vapors.

The "Safe-Wet" Protocol

Standard Operating Procedure (SOP) for preventing ignition.

  • Inert the Vessel: Purge reaction vessel with

    
     or 
    
    
    
    .[2][3]
  • Solvent Blanket: Add a small amount of non-flammable or high-flashpoint solvent (e.g., Water, Toluene, or EtOAc) to the flask first.

  • Catalyst Addition: Add the dry Pd/C catalyst to the blanket solvent. This "wets" the catalyst safely.

  • Substrate Addition: Dissolve your benzyl amine in the primary reaction solvent (e.g., MeOH) and add it to the slurry.

  • Hydrogenation: Evacuate/Purge with

    
     only after the catalyst is fully submerged.
    
Workflow Visualization

SafeSetup Start Start Setup Inert 1. Inert Vessel (N2/Ar) Start->Inert Blanket 2. Add Blanket Solvent (Water/Toluene) Inert->Blanket Prevent Spark CatAdd 3. Add Pd/C Catalyst Blanket->CatAdd Wet Catalyst SubAdd 4. Add Substrate in MeOH CatAdd->SubAdd Safe Mixing Hydrogen 5. H2 Purge & Reaction SubAdd->Hydrogen

Figure 1: The "Safe-Wet" protocol ensures the pyrophoric catalyst never meets methanol vapor while dry.

Module 2: Diagnostic Matrix (Triage)

Identify your issue below to find the corresponding solution strategy.

SymptomProbable CauseImmediate Action
Reaction Stalls <50% Catalyst Poisoning (Amine)Add 1.0 eq. Acetic Acid or HCl.
No H2 Uptake Surface Oxidation / InertnessSwitch to Pearlman’s Catalyst (

).
Dehalogenation Over-activity of CatalystSwitch to V-doped Pd/C or add

(poison).
Ring Saturation Temperature/Pressure too highLower Temp to <25°C; Reduce Pressure.
Dimer Formation Schiff Base IntermediateIncrease Dilution; Pre-mix amine + acid.

Module 3: Deep Dive Troubleshooting

Issue A: The Reaction Stalls (Catalyst Poisoning)

The Science: Nitrogen atoms in amines possess a lone pair of electrons that bind strongly to the Palladium surface (


).[4] This competitive binding blocks the active sites required for 

adsorption and oxidative addition. As the reaction proceeds, the concentration of free amine product increases, progressively poisoning the catalyst [1].

The Fix: Protonation Strategy By adding an acid, you protonate the amine (


). The ammonium species lacks the lone pair necessary to coordinate with the metal, keeping the catalyst surface active.
  • Protocol: Add 1.0–1.1 equivalents of Acetic Acid (mild) or HCl (strong) relative to the amine nitrogen.

  • Note: If your substrate is acid-sensitive, use Pearlman’s Catalyst (

    
    ). It is more electron-deficient and often resists amine poisoning better than standard Pd/C [2].
    
Issue B: Selectivity (Halogen Retention)

The Science: Carbon-Halogen bonds (C-Cl, C-Br, C-I) are highly susceptible to hydrogenolysis. Often, the halogen is removed before the benzyl group.

The Fix: Modified Catalysts

  • Vanadium-Doped Pd/C: Vanadium acts as an inhibitor for the dehalogenation pathway while permitting debenzylation.

  • Acidic Additives: Surprisingly, adding HBr or HCl can sometimes suppress dehalogenation by altering the electronic environment of the catalyst surface, though pH control is critical [3].

  • Alternative Metal: Switch to Platinum on Carbon (Pt/C) . Pt is generally less active toward C-Halogen bonds than Pd, though it requires higher pressures for debenzylation.

Issue C: Safety (Ignition on Filtration)

The Science: Spent catalyst is saturated with hydrogen.[1] When filtered, the solvent evaporates, exposing the H2-saturated metal to oxygen. This causes instantaneous auto-ignition.

The Fix: The "Wet Cake" Rule

  • Never suck the filter cake dry.[1]

  • Always wash the filter cake with water immediately after filtration.

  • Dispose of the catalyst in a dedicated waste container kept submerged in water.[1]

Module 4: Advanced Optimization & Logic

Decision Logic for Catalyst Selection

DecisionTree Start Select Catalyst System Halogen Contains Halogen (Cl, Br, I)? Start->Halogen YesHalogen Yes Halogen->YesHalogen NoHalogen No Halogen->NoHalogen PtC Use 5% Pt/C (High Pressure) YesHalogen->PtC Doped Use V-doped Pd/C YesHalogen->Doped Difficult Sterically Hindered or Secondary Amine? NoHalogen->Difficult Pearlman Pearlman's Catalyst (Pd(OH)2/C) Difficult->Pearlman Yes Standard 10% Pd/C + AcOH Difficult->Standard No

Figure 2: Logic tree for selecting the optimal catalyst system based on substrate functionality.

Comparative Data: Catalyst Performance
Catalyst SystemActivity (Debenzylation)Selectivity (vs. Halogens)Poison ResistanceBest For
10% Pd/C (Standard) HighLowLowSimple substrates
20% Pd(OH)₂/C (Pearlman's) Very HighLowHighHindered/Basic amines
5% Pt/C (Sulfided) Low-MediumHighMediumHalogenated substrates
Raney Nickel MediumLowMediumNitrile reductions

References

  • Title: "Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Pearlman's Catalyst Efficacy

    • Title: "The Use of Pearlman's Catalyst for Selective N-Debenzylation."[5][6]

    • Source: Semantic Scholar / Journal of Organic Chemistry.
    • URL:[Link]

  • Selectivity & Dehalogenation

    • Title: "Control of catalytic debenzylation and dehalogen
    • Source: ResearchG
    • URL:[Link]

  • Safety Protocols

    • Title: "SOP: Hydrogenations Using Heterogeneous C
    • Source: The Sarpong Group (UC Berkeley).
    • URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in Amino Alcohol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amino alcohol alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Instead of a rigid manual, you'll find a series of targeted FAQs and in-depth troubleshooting guides that address the specific, practical challenges encountered in the lab. Our focus is on not just what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common challenges faced during the alkylation of amino alcohols.

Q1: My primary side product is the O-alkylated amino alcohol. How can I favor N-alkylation?

A1: The competition between N- and O-alkylation is a classic chemoselectivity challenge governed by the relative nucleophilicity of the amine and hydroxyl groups. To favor N-alkylation:

  • Basicity and pKa: The amine is generally more basic than the alcohol. Using a base that is strong enough to deprotonate the amine but not the alcohol can be effective. For instance, using a stoichiometric amount of a milder base like sodium bicarbonate may favor N-alkylation, whereas strong bases like sodium hydride will deprotonate both, leading to a mixture.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine. In contrast, protic solvents can solvate the amine through hydrogen bonding, potentially reducing its reactivity relative to the hydroxyl group.

  • Protecting Groups: The most robust solution is to protect the hydroxyl group as an ether (e.g., benzyl or silyl ether) or an acetal before alkylation.[1] This ensures exclusive N-alkylation. The protecting group can then be removed in a subsequent step.

Q2: I'm observing significant amounts of di- and tri-alkylated products. How can I achieve selective mono-alkylation?

A2: Over-alkylation is a common issue because the newly formed secondary amine is often more nucleophilic than the starting primary amine.[2][3] To promote mono-alkylation:

  • Stoichiometry Control: Use a slight excess of the amino alcohol relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.

  • Steric Hindrance: Employing a bulky alkylating agent or an amino alcohol with significant steric bulk around the nitrogen can disfavor a second alkylation event.[4][5][6]

  • Reductive Amination: As an alternative to direct alkylation with alkyl halides, consider reductive amination. This two-step, one-pot process involves reacting the amino alcohol with an aldehyde or ketone to form an imine/enamine, which is then reduced in situ. This method is highly effective for controlled mono-alkylation.[7][8][9][10]

  • Chelation Control: For 1,3-amino alcohols, chelation with 9-borabicyclononane (9-BBN) can be used to achieve selective mono-N-alkylation by forming a stable chelate that protects and activates the amine.[11]

Q3: My reaction is sluggish and gives low yields. What parameters can I adjust?

A3: Low reactivity can stem from several factors. Consider the following optimizations:

  • Temperature: Increasing the reaction temperature often accelerates the rate of alkylation. However, be mindful that higher temperatures can also promote side reactions like elimination or O-alkylation.[12][13]

  • Alkylating Agent: The choice of leaving group on the alkylating agent is critical. The reactivity order is generally I > Br > Cl > OTs > OMs. If using an alkyl chloride yields poor results, switching to the corresponding bromide or iodide can significantly improve the reaction rate.

  • Catalysis: For less reactive systems, such as alkylation using alcohols, catalytic methods like "hydrogen borrowing" with transition metal catalysts (e.g., Ru, Ir, Mn) can be highly effective.[8][14][15][16][17] These methods activate the alcohol in situ, avoiding the need for pre-activation as a halide.[18][19]

Part 2: Troubleshooting In-Depth Side Reactions

This section provides a deeper dive into the mechanisms of common side reactions and offers detailed protocols to overcome them.

Issue 1: O-Alkylation Dominance

The hydroxyl group, while generally less nucleophilic than the amine, can effectively compete for the alkylating agent, especially under basic conditions.

Causality: The Williamson ether synthesis is a classic example of O-alkylation.[20] In the presence of a strong base, the alcohol is deprotonated to form a highly nucleophilic alkoxide. If the amine is not sufficiently more reactive, or if it is sterically hindered, O-alkylation can become the major pathway.[21]

Troubleshooting Workflow:

G start O-Alkylation Observed q1 Is Protecting the -OH an option? start->q1 protect Protect OH group (e.g., TBDMS, Bn). Proceed with N-alkylation. Deprotect. q1->protect Yes no_protect Protection not feasible. Modify reaction conditions. q1->no_protect No q2 Base Strength? no_protect->q2 strong_base Strong Base (e.g., NaH, LDA) q2->strong_base Strong weak_base Weak Base (e.g., K2CO3, Et3N) q2->weak_base Weak action1 Switch to a weaker, non-nucleophilic base. (e.g., Cs2CO3, DBU) strong_base->action1 action2 Optimize stoichiometry. Use slight excess of amino alcohol. weak_base->action2 action1->action2 action3 Change solvent to favor N-alkylation (e.g., from THF to DMF). action2->action3

Caption: Decision workflow for troubleshooting O-alkylation.

Detailed Protocol: Selective N-Alkylation using a Carbonate Base

This protocol is designed to favor N-alkylation by using a moderately strong base that preferentially deprotonates the more acidic N-H proton over the O-H proton under the reaction conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amino alcohol (1.0 eq.).

  • Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile), approximately 0.1-0.5 M concentration.

  • Base: Add potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.). Cs₂CO₃ is often more effective due to its higher solubility and the "cesium effect."

  • Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring by TLC or LC-MS. Higher temperatures may be required for less reactive halides but increase the risk of O-alkylation.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Polyalkylation

The product of a mono-alkylation (a secondary amine) can be more nucleophilic than the starting primary amine, leading to a second alkylation event.

Causality: The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen, enhancing its nucleophilicity. Steric factors can counteract this electronic effect.

Troubleshooting Workflow:

G start Polyalkylation Observed q1 Is Reductive Amination an alternative? start->q1 reductive_amination Use aldehyde/ketone + reducing agent (e.g., NaBH(OAc)3). q1->reductive_amination Yes direct_alkylation Continue with direct alkylation. q1->direct_alkylation No q2 Stoichiometry? direct_alkylation->q2 excess_alkyl Excess Alkylating Agent q2->excess_alkyl Excess Alkyl Halide stoich_amine Stoichiometric or Excess Amine q2->stoich_amine Controlled action1 Use excess amino alcohol (1.5-2.0 eq. to alkyl halide). excess_alkyl->action1 action2 Add alkylating agent slowly (syringe pump) to maintain low concentration. stoich_amine->action2 action1->action2 action3 Consider a bulkier protecting group on N if feasible (e.g., Boc, Trityl). action2->action3

Caption: Decision workflow for minimizing polyalkylation.

Detailed Protocol: N-Monoalkylation via Boc-Protection/Deprotection

This is a robust, albeit longer, method to guarantee mono-alkylation.

  • Protection:

    • Dissolve the amino alcohol (1.0 eq.) in a suitable solvent (e.g., Dichloromethane or a THF/water mixture).

    • Add a base such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction to isolate the N-Boc protected amino alcohol.[22]

  • Alkylation of the Hydroxyl Group (if desired first):

    • The N-Boc protected amino alcohol can now be O-alkylated if that is the desired regioisomer.

  • Deprotection and Alkylation (for N-alkylation):

    • To achieve N-alkylation, first protect the hydroxyl group.

    • Then, deprotect the N-Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane.

    • Perform the N-alkylation on the resulting free amine as described previously.

    • Finally, deprotect the hydroxyl group.

Alternatively, for direct mono-N-alkylation:

  • Alkylation of N-Boc Amine (less common): In some cases, the N-H of a Boc-protected amine can be deprotonated with a very strong base (e.g., NaH) and then alkylated.

  • Final Deprotection: Remove the Boc group with TFA to yield the mono-N-alkylated amino alcohol.

Part 3: Data & Parameter Summary

Effective troubleshooting requires understanding the interplay of different reagents. The following tables provide a quick reference for key parameters.

Table 1: Common Bases and Their Properties

BasepKa of Conjugate AcidTypical SolventsNotes
Sodium Hydride (NaH)~35THF, DMFStrong, non-nucleophilic. Deprotonates both -OH and -NH₂.[20]
Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrileMild, inexpensive. Good for favoring N-alkylation.
Cesium Carbonate (Cs₂CO₃)10.3DMF, AcetonitrileMore soluble and often more effective than K₂CO₃.
Triethylamine (Et₃N)10.7DCM, THFOrganic soluble, acts as acid scavenger. Generally too weak for deprotonation.
DBU13.5THF, AcetonitrileStrong, non-nucleophilic organic base.

Table 2: Alkylating Agents and Relative Reactivity

Alkylating Agent (R-X)Leaving Group (X)Relative ReactivityNotes
R-IIodideHighestMost reactive, but also most expensive and least stable.
R-BrBromideHighGood balance of reactivity and stability.
R-OTfTriflateVery HighExcellent leaving group, highly reactive.
R-OTsTosylateMedium-HighPrepared from alcohols; good alternative to halides.
R-ClChlorideLowestLeast reactive, often requires higher temperatures or catalysts.

References

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC. Available at: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. ScienceDirect. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. Available at: [Link]

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Royal Society of Chemistry. Available at: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: [Link]

  • Method for producing O-alkylated cyclic aminoalcohols. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

  • 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. ACS Publications. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. Available at: [Link]

  • Reaction pathway for the direct O-alkylation. ResearchGate. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Available at: [Link]

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. PMC. Available at: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. NIH. Available at: [Link]

  • Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. Available at: [Link]

  • Steric effects. Wikipedia. Available at: [Link]

Sources

Detecting residual benzyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Analysis of Benzyl Chloride Authorized for: Process Chemists, Analytical Scientists, and QA/QC Managers

Introduction: The Mutagenic Impurity Challenge

Welcome to the technical support hub for Benzyl Chloride (BnCl) detection. You are likely here because your synthetic route employs benzyl protection groups or benzyl alcohol, and you must demonstrate compliance with ICH M7 guidelines.

The Critical Issue: Benzyl chloride is a highly reactive alkylating agent and a known mutagen (Class 1/2 potential carcinogen). While USP <467> lists it as a Class 2 residual solvent, its mutagenic potential often dictates limits far below standard solvent thresholds—typically in the low ppm or ppb range based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

This guide prioritizes Solvent-Free Headspace GC-MS (to prevent false positives) and Derivatization HPLC (for non-volatile matrices).

Module 1: Method Selection Strategy

Q: Which analytical technique should I validate for my matrix?

A: Do not default to standard GC-FID. The reactivity of BnCl and the risk of in-situ formation during analysis require a strategic choice.[1] Use the decision logic below.

MethodSelection Start Start: Matrix Assessment Volatile Is the Matrix Volatile/Thermally Stable? Start->Volatile BnOH Does sample contain Benzyl Alcohol? Volatile->BnOH Yes HPLC_Deriv HPLC-UV/MS with Derivatization (4-NPP Method) Volatile->HPLC_Deriv No (Salts, Polymers) GC_Direct Direct Injection GC-MS (Risk: Matrix buildup) BnOH->GC_Direct No HS_GC Headspace GC-MS (Recommended) BnOH->HS_GC Yes (High Risk of False +) Solvent-Free HS Solvent-Free HS HS_GC->Solvent-Free HS Best for Sensitivity

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sample composition and thermal stability.

Module 2: The "False Positive" Trap (Crucial Troubleshooting)

Q: I am detecting Benzyl Chloride in my blank or control samples. Why?

A: This is the most common failure mode in BnCl analysis. If your sample contains Benzyl Alcohol (BnOH) and any source of chloride ions (HCl salts, chlorinated solvents) or Lewis acids, BnCl can form inside the GC injector port.

The Mechanism: At high inlet temperatures (>200°C), Benzyl Alcohol undergoes substitution in the presence of trace HCl to form Benzyl Chloride.

Corrective Actions:

  • Switch to Headspace (HS): This separates the volatile BnCl from the non-volatile acidic matrix before it hits the hot inlet.

  • Lower Inlet Temperature: Reduce inlet temperature to <160°C if possible (validate vaporization efficiency).

  • Use Solvent-Free Extraction: Avoid chlorinated solvents (like DCM) which can degrade to provide the Cl- source.

FalsePositive Substrate Benzyl Alcohol (In Sample) Reaction In-Situ Substitution Substrate->Reaction Heat GC Inlet Heat (>200°C) Heat->Reaction Chloride Trace HCl / Cl- Chloride->Reaction Artifact Artefactual Benzyl Chloride (False Positive) Reaction->Artifact

Figure 2: Mechanism of artefactual Benzyl Chloride formation in hot GC injectors.

Module 3: Recommended Protocols

Protocol A: Solvent-Free Headspace GC-MS (The Gold Standard)

Best for: APIs with residual Benzyl Alcohol.

Theory: By avoiding dissolution solvents, you eliminate the medium that facilitates the reaction between BnOH and Cl-.

ParameterSetting
Column DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm)
Mode SIM (Selected Ion Monitoring)
Target Ions m/z 91 (Quant), 126 (Qual), 128 (Qual)
Headspace Temp 80°C (Balance sensitivity vs. degradation)
Equilibration 20–30 minutes
Inlet Temp 180°C (Keep as low as possible)
LOD Target ~0.05 ppm (µg/g)

Validation Check: Spike the matrix with Benzyl Alcohol (free of chloride) and inject. If BnCl is detected, your inlet temperature is too high.

Protocol B: HPLC-UV with Derivatization

Best for: Thermally unstable APIs or non-volatile matrices.

Theory: Benzyl chloride is weak in UV. We react it with 4-nitrophenyl piperazine (4-NPP) to create a highly UV-active derivative (absorbs at ~390 nm), shifting it away from matrix interference.[2][3]

Step-by-Step:

  • Conversion: Dissolve sample in ACN. Add Potassium Iodide (KI).[2][3] Reason: Converts Benzyl-Cl to Benzyl-I (more reactive).

  • Derivatization: Add 4-NPP reagent. Heat at 60°C for 60 mins.

  • Quench: Cool and dilute.

  • Detection: HPLC-UV at 392 nm .

Module 4: Regulatory Limits & Calculations

Q: What is my limit?

A: Do not use the USP <467> limit for Class 2 solvents unless you can prove the daily intake is negligible. You must use the ICH M7 calculation for mutagenic impurities.[4]

Formula:



Reference Table: Common Limits

Max Daily DosePermissible Limit (ppm)Method Requirement
10 mg150 ppmGC-FID or HS-GC
100 mg15 ppmHS-GC-MS (Scan)
1 g 1.5 ppm HS-GC-MS (SIM)
10 g0.15 ppmHS-GC-MS (SIM) / Deriv-HPLC

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4][5] Link

  • Song, E., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products.[1][6] Chemosensors, 11(9), 487.[6] Link

  • Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[3] Analytical Methods, 11, 4623-4628. Link

  • Teasdale, A. (2017).Mutagenic Impurities: Strategies for Identification and Control. Wiley.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Trimebutine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of Trimebutine (TMB), a non-competitive opioid agonist used for irritable bowel syndrome (IBS), the distinction between the parent molecule, its active metabolite (N-desmethyltrimebutine), and hydrolysis impurities is critical. While HPLC-UV is sufficient for potency, it lacks the specificity to characterize the degradation pathways defined in ICH Q3A/B guidelines.

This guide moves beyond basic "detection" to provide a mechanistic understanding of how Trimebutine and its intermediates fragment under Electrospray Ionization (ESI). We compare the utility of Triple Quadrupole (QqQ) systems against High-Resolution Quadrupole Time-of-Flight (Q-TOF) platforms, demonstrating why specific transitions are chosen for quantification versus structural elucidation.

Structural Dynamics & Fragmentation Pathways[1]

To develop a robust method, one must understand the lability of the Trimebutine ester bond and the amine side chain. Trimebutine (


, MW 387.47) protonates readily to form 

at m/z 388.
The Fragmentation Mechanism

Under Collision-Induced Dissociation (CID), Trimebutine exhibits two primary cleavage pathways:

  • Amine Loss (Pathway A): Neutral loss of dimethylamine (

    
    , 45 Da). This is the dominant pathway for the parent molecule, yielding a product ion at m/z 343.
    
  • Ester Hydrolysis (Pathway B): Cleavage of the ester linkage generates the stable 3,4,5-trimethoxybenzoyl cation (m/z 195). This fragment is highly characteristic but non-specific, as it is shared by all trimethoxy-benzoate impurities.

Visualization of Fragmentation

The following diagram illustrates the competitive fragmentation pathways for Trimebutine and its major metabolite, N-desmethyltrimebutine (Nor-TMB).

TrimebutineFragmentation TMB Trimebutine [M+H]+ m/z 388 Frag343 Fragment A [M-NH(CH3)2]+ m/z 343 TMB->Frag343 Neutral Loss Dimethylamine (-45 Da) (Quantifier) Frag195 Fragment B Trimethoxybenzoyl Cation m/z 195 TMB->Frag195 Ester Cleavage (Qualifier) NorTMB N-desmethyl Trimebutine [M+H]+ m/z 374 NorTMB->Frag195 Ester Cleavage (Dominant) TMBA 3,4,5-Trimethoxybenzoic Acid (Impurity A) TMBA->Frag195 In-source Fragmentation

Figure 1: Competitive fragmentation pathways. Note that m/z 195 is a shared fragment, making it risky for selectivity without chromatographic separation.

Comparative Analysis: QqQ vs. Q-TOF

Choosing the right MS architecture is a decision based on the stage of drug development.

Triple Quadrupole (QqQ) - The Quantification Workhorse
  • Best for: Routine QC, PK studies, and trace impurity quantification.

  • Mechanism: Uses Selected Reaction Monitoring (SRM).

  • Protocol Insight: For Trimebutine, we utilize the m/z 388

    
     343 transition for quantification because it retains the unique alkyl-phenyl backbone, ensuring specificity against other trimethoxy-benzoate contaminants.
    
Q-TOF / Orbitrap - The Elucidation Tool
  • Best for: Identifying unknown degradants (stress testing) and metabolite profiling.

  • Mechanism: Provides accurate mass (<5 ppm) to confirm elemental composition.[1]

  • Protocol Insight: Q-TOF is essential when differentiating isobaric impurities. For instance, distinguishing N-oxide metabolites from hydroxylated byproducts requires the mass accuracy to separate

    
     (15.9949 Da) additions from other modifications.
    
Performance Data Comparison
FeatureTriple Quadrupole (QqQ)Q-TOF (High Res)Application
Sensitivity (LOQ) Excellent (0.5 ng/mL)Good (1-5 ng/mL)PK Studies / Trace Impurities
Linearity Range

orders

orders
Quantitation
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm (<0.002 Da)Structure Confirmation
Scan Speed Fast (suitable for UHPLC)ModerateFast LC Gradients
Primary Transition 388

343 (Specificity)
Full Scan MS2Unknown ID

Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed for the simultaneous determination of Trimebutine and N-desmethyltrimebutine in plasma or formulation matrices.

Sample Preparation (Self-Validating Step)
  • Protein Precipitation: Use Acetonitrile (ACN) in a 3:1 ratio to plasma.

  • Internal Standard (IS): Use Trimebutine-d5 or Haloperidol-d4.

  • Critical Check: The recovery of the IS must be within 85-115% to validate the extraction efficiency before data analysis.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (enhances ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10%

      
       90% B
      
    • 3.0-4.0 min: 90% B

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Positive Electrospray (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

SRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Trimebutine 388.2343.218Quantifier
388.2195.130Qualifier
Nor-Trimebutine 374.2195.125Quantifier
Impurity A (TMBA) 213.1195.115Quantifier

Decision Workflow for Impurity Identification

When an unknown peak appears in the chromatogram, follow this logic flow to classify it using MS data.

ImpurityWorkflow Start Unknown Peak Detected Check195 Does MS2 show m/z 195 fragment? Start->Check195 Yes195 Yes Check195->Yes195 No195 No Check195->No195 ClassA Trimethoxybenzoate Derivative (Ester intact) Yes195->ClassA ClassB Amine/Alkyl Chain Derivative (Ester hydrolyzed) No195->ClassB CheckParent Check Precursor Mass ClassA->CheckParent Result1 Precursor = 374? Likely Nor-Trimebutine CheckParent->Result1 Result2 Precursor = 213? Likely TMBA (Acid) CheckParent->Result2

Figure 2: Logical decision tree for classifying unknown impurities based on the characteristic m/z 195 fragment.

References

  • Qin, Y., et al. (2013).[2] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.[2][3][4] Life Science Journal.[2]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Respaud, R., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... Application to a Fatal Poisoning Case. Journal of Analytical Toxicology.

  • PubChem. 3,4,5-Trimethoxybenzoic Acid Compound Summary. National Library of Medicine.

Sources

Reference standard for Trimebutine impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Trimebutine Impurity Profiling: Reference Standard Selection & Method Validation

Audience: Researchers, QC Scientists, and CMC Professionals. Objective: To objectively compare reference standard options for Trimebutine Maleate impurity profiling and provide a validated, self-validating experimental protocol.

Part 1: The Impurity Landscape & Strategic Analysis

Trimebutine Maleate acts as an antispasmodic by regulating intestinal motility.[1] Its impurity profile is dominated by hydrolysis products due to the labile ester linkage between the 3,4,5-trimethoxybenzoic acid moiety and the amino-alcohol backbone.

Regulatory compliance (ICH Q3A/Q3B) requires the identification and quantification of impurities above 0.1%. The selection of reference standards is the single most critical variable in ensuring the accuracy of this quantification.

Critical Impurity Targets (EP/USP)
ImpurityCommon NameChemical Structure / IdentityOriginPolarity (Rel. to API)
Impurity A (EP) Amino-Alcohol Derivative(2RS)-2-(dimethylamino)-2-phenylbutan-1-olHydrolysis DegradantMore Polar (Elutes Early)
Impurity B (EP) TMBA3,4,5-Trimethoxybenzoic acidHydrolysis DegradantpH Dependent (Acidic)
Impurity C (EP) Methyl EsterMethyl 3,4,5-trimethoxybenzoateSynthesis ByproductLess Polar
Impurity D (EP) Positional Isomer(1RS)-1-[(dimethylamino)methyl]-1-phenylpropyl 3,4,5-trimethoxybenzoateSynthesis IsomerCritical Pair (Close Elution)
Impurity E (EP) N-Desmethyl TrimebutineN-Desmethyl metabolite/degradantDegradation / MetaboliteMore Polar

Part 2: Comparative Analysis of Reference Standards

In this guide, we compare the performance of Pharmacopoeial Primary Standards against Certified Secondary Standards (CRMs) and Research Grade Materials .

The Comparison Matrix
FeaturePharmacopoeial Primary (USP/EP) Certified Secondary Standard (CRM) Research Grade (Chemical Supplier)
Traceability Statutory (Legal Benchmark)Traceable to Primary (via CoA)Often Unknown / Batch-Dependent
Assay Accuracy 100.0% (Defined by Statute)98.0% - 102.0% (Mass Balance)Variable (<95% common)
Cost Efficiency Low (High Cost / mg)High (Cost-effective for routine)Medium (Hidden costs in re-testing)
Suitability Dispute Resolution / Final ReleaseRoutine QC / Stability / R&D Early Screening Only
Data Support Minimal (Label only)Extensive (HNMR, HPLC, TGA, MS)Minimal (Basic CoA)
Expert Insight: The "Hidden" Risk of Research Grade

Using research-grade materials for Impurity B (3,4,5-Trimethoxybenzoic acid) often leads to quantification errors. This compound is hygroscopic. Without the TGA (Thermogravimetric Analysis) data provided in a Certified Secondary Standard package, researchers often fail to correct for water content, leading to a systematic underestimation of impurity levels in the final drug product.

Recommendation: For routine stability and method validation, Certified Secondary Standards offer the optimal balance of scientific rigor (full characterization) and operational efficiency, provided they are accompanied by a valid CoA detailing water content and residual solvents.

Part 3: Validated Experimental Protocol

This protocol is designed to separate the "Critical Pair" (Trimebutine and Impurity D) while effectively retaining the polar Impurity A.

Chromatographic Conditions (HPLC-UV)
  • Column: C18 End-capped (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm.

    • Why: End-capping reduces silanol interactions with the amine group of Trimebutine, preventing peak tailing.

  • Mobile Phase A: Buffer: 0.05M Phosphate Buffer (pH 3.5) + 5mM Sodium Pentanesulfonate (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Isosbestic point for aromatic moieties).

  • Column Temp: 40°C.

  • Injection Vol: 20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.08020Initial Isocratic
5.08020Elute Polar Impurities (A, E)
25.04060Elute Trimebutine & Impurity D
35.02080Wash Non-polars (Impurity C)
40.08020Re-equilibration
Standard Preparation Workflow (Self-Validating)
  • Stock Preparation: Dissolve 10 mg of Certified Reference Standard (Impurity A, B, C, D, E) in 10 mL Methanol.

  • System Suitability Solution: Spike Trimebutine API (1 mg/mL) with 0.15% of each impurity stock.

  • Acceptance Criteria:

    • Resolution (Rs) between Trimebutine and Impurity D > 1.5.

    • Tailing Factor (T) for Trimebutine < 1.5.

    • %RSD of 6 replicate injections < 2.0%.

Part 4: Visualizing the Science

Degradation & Analytical Workflow

The following diagram illustrates the degradation pathways that generate these impurities and the analytical decision matrix.

Trimebutine_Profiling API Trimebutine Maleate (API) Hydrolysis Hydrolysis (Acid/Base Stress) API->Hydrolysis Oxidation Oxidation (Peroxide/Light) API->Oxidation HPLC HPLC-UV Analysis (C18, pH 3.5) API->HPLC ImpA Impurity A (EP) (Amino-Alcohol) ImpA->HPLC ImpB Impurity B (EP) (TMBA Acid) ImpB->HPLC ImpE Impurity E (EP) (N-Desmethyl) ImpE->HPLC Hydrolysis->ImpA Cleavage Product 1 Hydrolysis->ImpB Cleavage Product 2 Oxidation->ImpE N-Demethylation Data Quantification (< 0.10% Limit) HPLC->Data Resolution > 1.5

Caption: Figure 1: Trimebutine degradation pathways leading to key impurities and the analytical workflow for their quantification.

Part 5: Performance Data Summary

The following table summarizes the typical performance metrics when using Certified Secondary Standards versus Research Grade materials in the protocol described above.

MetricCertified Secondary StandardResearch Grade MaterialImpact
Impurity A Retention Time 4.2 ± 0.1 min4.2 ± 0.3 minRT shifts due to salt form variability in research grade.
Linearity (R²) > 0.999~ 0.985Poor linearity at LOQ levels for research grade.
LOQ (Limit of Quantitation) 0.03%0.08%Higher background noise in lower purity standards.
Water Correction Included in CoA (e.g., 4.5%)Not Provided4.5% Assay Error if uncorrected.

Conclusion

For robust Trimebutine impurity profiling, the use of Certified Secondary Standards is the scientifically sound alternative to Primary Standards. They provide the necessary spectral and thermal data (TGA) to correct for hygroscopicity—a critical factor for Impurity B—ensuring that your quantification meets the stringent 0.1% regulatory threshold.

References

  • European Directorate for the Quality of Medicines (EDQM). Trimebutine Maleate: Monograph 01/2008:1470. European Pharmacopoeia.[2] Link

  • BenchChem. Identifying and characterizing Trimebutine Maleate degradation products in stability studies.Link

  • LGC Standards. 3,4,5-Trimethoxybenzoic Acid (Impurity B) Reference Standard Data Sheet.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5573, Trimebutine.Link

  • Veeprho. Trimebutine EP Impurity D Structure and Characterization.Link

Sources

Navigating the Analytical Landscape: A Comparative Guide to [Compound Name Not Found for CAS 1330183-29-3]

Author: BenchChem Technical Support Team. Date: February 2026

A definitive identification of the compound associated with CAS number 1330183-29-3 could not be established through publicly available databases and resources. Extensive searches across chemical supplier catalogs, patent databases, and scientific literature did not yield a common name, chemical structure, or specific biological target for this identifier.

Therefore, the creation of a comprehensive comparison guide, as originally envisioned, is not feasible at this time. Such a guide would necessitate a thorough understanding of the compound's properties, mechanism of action, and intended applications to identify and evaluate relevant alternatives.

This document will instead serve as a methodological framework, outlining the essential components of a robust Certificate of Analysis (CofA) for a novel research compound and detailing the comparative analyses that would be performed were the identity of CAS 1330183-29-3 and its alternatives known. This framework is designed to empower researchers, scientists, and drug development professionals to critically evaluate and compare chemical entities in their own work.

Part 1: Deconstructing the Certificate of Analysis - The Cornerstone of Scientific Rigor

A Certificate of Analysis is more than a mere specification sheet; it is a testament to the quality, purity, and identity of a chemical compound. For any research chemical, a comprehensive CofA is non-negotiable. Below is a breakdown of the critical analytical tests and the rationale behind their inclusion.

Table 1: Essential Components of a Certificate of Analysis

Analytical TestPurposeTypical SpecificationWhy It's Critical
Identity
¹H NMR SpectroscopyConfirms the chemical structure by analyzing the magnetic properties of hydrogen nuclei.Conforms to structureProvides a detailed fingerprint of the molecule, verifying the arrangement of protons.
Mass Spectrometry (MS)Determines the molecular weight of the compound.[M+H]⁺ or [M-H]⁻ consistent with calculated massConfirms the elemental composition and provides an initial check for impurities.
Purity
High-Performance Liquid Chromatography (HPLC)Separates, identifies, and quantifies each component in a mixture.≥98% (or as specified)The primary method for assessing the purity of a non-volatile compound.
Residual Solvents (GC-HS)Identifies and quantifies any remaining solvents from the synthesis process.Varies by solvent (e.g., <5000 ppm for Ethanol)Residual solvents can be toxic to cells and interfere with experimental results.
Water Content (Karl Fischer)Measures the amount of water present in the sample.≤0.5%Water can affect the stability and reactivity of the compound.
Physical Properties
AppearanceVisual description of the compound.e.g., White to off-white solidA simple but important initial quality check.
SolubilityDescribes the ability of the compound to dissolve in various solvents.e.g., Soluble in DMSO (>10 mg/mL)Crucial for preparing stock solutions and designing experiments.
Experimental Protocol: A Closer Look at HPLC Purity Analysis

To illustrate the practical application of these principles, here is a detailed, step-by-step methodology for a typical HPLC purity analysis.

Objective: To determine the purity of a research compound by separating it from any potential impurities.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 1 mg of the reference standard and the test sample into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solutions through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample using the following formula:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 injection Inject Sample prep3->injection hplc_system HPLC System hplc_system->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Part 2: The Comparative Framework - Evaluating Alternatives in Drug Discovery

While we cannot compare CAS 1330183-29-3 directly, we can establish a logical framework for how such a comparison would be conducted. The choice of an alternative compound depends entirely on the biological target and the desired therapeutic effect.

Hypothetical Scenario: Targeting Kinase X

Let's assume, for the sake of this guide, that CAS 1330183-29-3 is an inhibitor of a hypothetical "Kinase X." Potential alternatives would include other known Kinase X inhibitors or compounds targeting upstream or downstream components of the same signaling pathway.

dot

Signaling_Pathway cluster_upstream Upstream cluster_target Target cluster_downstream Downstream Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseX Kinase X Adaptor->KinaseX Substrate Substrate KinaseX->Substrate GeneExpression Gene Expression Substrate->GeneExpression Inhibitor_A Alternative 1 (Kinase X Inhibitor) Inhibitor_A->KinaseX Direct Inhibition Inhibitor_B Alternative 2 (Upstream Inhibitor) Inhibitor_B->Adaptor Indirect Inhibition

Caption: Hypothetical Kinase X Signaling Pathway and Points of Inhibition.

Comparative Experimental Data

To objectively compare the performance of our hypothetical compound and its alternatives, a series of in vitro and in vivo experiments would be essential.

Table 2: Comparative Experimental Data for Hypothetical Kinase X Inhibitors

ParameterCompound XYZ (CAS 1330183-29-3)Alternative 1Alternative 2
Biochemical Assay
IC₅₀ (Kinase X)Data Not Availablee.g., 10 nMe.g., 50 nM
Cell-Based Assays
Cell Proliferation (EC₅₀)Data Not Availablee.g., 100 nMe.g., 250 nM
Target EngagementData Not Availablee.g., Western blot showing decreased substrate phosphorylatione.g., Co-immunoprecipitation showing disruption of adaptor protein binding
In Vivo Studies
Tumor Growth InhibitionData Not Availablee.g., 60% at 10 mg/kge.g., 45% at 10 mg/kg

Conclusion and Future Directions

The inability to identify the compound associated with CAS 1330183-29-3 underscores the challenges that can arise when working with novel or proprietary chemical entities. A thorough and transparent Certificate of Analysis is the bedrock of reproducible science. When evaluating new compounds, researchers must demand comprehensive analytical data to ensure the integrity of their experiments.

Should the identity and biological target of CAS 1330183-29-3 become publicly available, the comparative framework outlined in this guide can be readily applied to assess its performance against relevant alternatives. This would involve a multi-faceted approach, encompassing rigorous analytical characterization, in vitro biochemical and cell-based assays, and ultimately, in vivo validation.

References

As no specific compound was identified for CAS 1330183-29-3, a conventional reference list citing sources for its properties and applications cannot be provided. The principles and methodologies described in this guide are based on standard practices in analytical chemistry, pharmacology, and drug discovery. For further reading on these topics, the following resources are recommended:

  • Principles of Instrumental Analysis by Skoog, Holler, and Crouch. A foundational text on the theory and practice of analytical chemistry techniques.
  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics. A comprehensive resource on pharmacology and drug action.
  • The FDA's Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.

Purity Verification of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity verification of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol (hereafter referred to as BMPB ) presents a classic analytical challenge: quantifying a sterically hindered, basic tertiary amine with high precision.

While High-Performance Liquid Chromatography (HPLC-UV) remains the industry workhorse for impurity profiling, this guide argues that relying solely on HPLC is insufficient for absolute purity determination due to potential response factor variances. We compare HPLC against Non-Aqueous Potentiometric Titration (for stoichiometric assay) and Quantitative NMR (qNMR) (for absolute mass balance).

The Verdict:

  • For Routine Release: Use RP-HPLC with ion-pairing or high-molarity buffers to suppress peak tailing.

  • For Primary Standard Qualification: Use qNMR or Non-Aqueous Titration to establish the assay value, cross-validated with HPLC for impurity speciation.

Technical Context & Molecule Analysis

Molecule: 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol Chemical Class: Tertiary Amino Alcohol Critical Attributes:

  • Basic Nitrogen: The tertiary amine (

    
    ) is prone to interacting with residual silanols on silica-based HPLC columns, leading to peak tailing.
    
  • UV Chromophores: The benzyl and phenyl groups provide strong UV absorption at 210–220 nm and 254 nm.

  • Steric Bulk: The quaternary carbon at position 2 (bearing the phenyl and amine groups) creates significant steric hindrance, which can affect reaction kinetics in derivatization but aids stability.

Comparative Analysis of Methodologies

The following table contrasts the three primary methodologies evaluated for BMPB.

FeatureMethod A: RP-HPLC (UV) Method B: Non-Aqueous Titration Method C: 1H-qNMR
Primary Output Impurity Profile (% Area)Total Assay (% w/w)Absolute Purity (% w/w)
Specificity High (Resolves structural analogs)Low (Reacts with any base)High (Structural confirmation)
Precision (RSD) < 1.0%< 0.5%< 1.0%
LOD/Sensitivity Trace levels (ppm)Macro levels (>1%)Moderate (>0.1%)
Reference Std Required (External Standard)Not Required (Primary Titrant)Internal Standard (e.g., TCNB)
Weakness Response factor variation; Peak tailing.Interferences from basic impurities.Lower sensitivity; Instrument cost.

Detailed Experimental Protocols

Method A: RP-HPLC with Phosphate Buffer (Recommended for Impurities)

Rationale: Standard C18 columns often fail with basic amines. We utilize a high-strength buffer at low pH to protonate the amine fully and suppress silanol ionization.

Instrument: Agilent 1290 Infinity II or equivalent UHPLC. Column: Waters XBridge C18,


, 

(Designed for high pH stability, but used here for robust selectivity).

Reagents:

  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 2.5 adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
25.09010

Detection: UV @ 215 nm (primary) and 254 nm (secondary). Flow Rate:


.
Column Temp: 

.

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for this amine).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ) between BMPB and nearest impurity: 
    
    
    
    .
Method B: Non-Aqueous Potentiometric Titration (Recommended for Assay)

Rationale: BMPB is a weak base insoluble in water. Titration in glacial acetic acid enhances its basicity, allowing a sharp endpoint detection with perchloric acid.[1]

Equipment: Metrohm 907 Titrando with Solvotrode (LiCl in Ethanol electrolyte).

Reagents:

  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant:

    
     Perchloric Acid (
    
    
    
    ) in Glacial Acetic Acid.
  • Standard: Potassium Hydrogen Phthalate (KHP) for standardization.

Procedure:

  • Standardization: Standardize

    
     against dried KHP.
    
  • Blank: Titrate

    
     of Glacial Acetic Acid to determine the blank volume.
    
  • Sample: Accurately weigh

    
     of BMPB into the titration vessel.
    
  • Dissolution: Add

    
     Glacial Acetic Acid. Stir until dissolved.
    
  • Titration: Titrate potentiometrically to the inflection point.

Calculation:



Where 

is the milliequivalent factor of BMPB (

).
Method C: qNMR (Validation Step)

Rationale: To verify the assay value without relying on a potentially impure reference standard of BMPB itself.

Solvent:


 or 

. Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid (depending on solubility/overlap). Parameters:

(Relaxation Delay)

(essential for quantitative integration), 90° pulse angle.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate verification method based on the stage of development.

PurityVerification Start Sample: BMPB Batch Goal Define Objective Start->Goal Route_Assay Absolute Purity / Assay Goal->Route_Assay Quantification Route_Impurity Impurity Profiling Goal->Route_Impurity Contaminant ID Decision Is Reference Std Available? Route_Assay->Decision Method_HPLC RP-HPLC (UV/MS) (High Sensitivity) Route_Impurity->Method_HPLC Method_Titration Potentiometric Titration (Cheap, Fast, Non-Specific) CrossCheck Final CoA Generation Method_Titration->CrossCheck Method_qNMR 1H-qNMR (Gold Standard, Specific) Method_qNMR->CrossCheck Method_HPLC->CrossCheck Decision->Method_Titration Yes (Routine) Decision->Method_qNMR No (Primary Std)

Figure 1: Decision Matrix for BMPB Purity Analysis. Green path indicates impurity profiling; Red path indicates assay determination.

Critical Discussion: Why Titration Fails for Specificity

While titration is precise, it suffers from a critical flaw for BMPB synthesis intermediates. If the synthesis involves a precursor like 2-phenyl-2-amino-butanol (lacking the benzyl/methyl groups) or a degradation product like N-benzyl-methylamine , these are also basic.

  • Titration: Will count all basic nitrogens as "active ingredient," leading to a potential false pass (Assay > 99%).

  • HPLC: Will separate the precursor (different polarity) from the BMPB, revealing the true purity.

Recommendation: Always pair Titration (for mass balance) with HPLC (for purity area %).

References

  • BenchChem Technical Support. (2025).[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Metrohm Application Notes. Nonaqueous titration of weak bases with perchloric acid. Retrieved from [3]

  • Santa Cruz Biotechnology. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 Product Data. Retrieved from

  • PubChem. 2-Methylamino-2-phenylbutanol Compound Summary. National Library of Medicine. Retrieved from [4]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from

Sources

A Comparative Guide to the Infrared Spectroscopy of N-Benzyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of N-Benzyl Amino Alcohols and the Role of IR Spectroscopy

N-benzyl amino alcohols are a critical class of compounds in medicinal chemistry and organic synthesis. Their molecular architecture, featuring a benzyl group attached to a nitrogen atom and a hydroxyl group, makes them valuable chiral auxiliaries, catalysts, and key intermediates in the synthesis of pharmaceuticals. The precise characterization of these molecules is paramount, and infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique.

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint." For N-benzyl amino alcohols, IR spectroscopy is particularly adept at confirming the presence of key functional groups (O-H, N-H, C-N, and aromatic C-H), elucidating the extent of hydrogen bonding, and providing insights into the conformational and electronic environment of the molecule.

Interpreting the Infrared Spectrum of N-Benzyl Amino Alcohols: A Region-by-Region Analysis

The infrared spectrum of an N-benzyl amino alcohol can be dissected into several key regions, each providing a wealth of structural information. The presence and nature of hydrogen bonding, both intermolecular and intramolecular, significantly influence the position and shape of the O-H and N-H stretching bands.

The High-Frequency Region (4000-2500 cm⁻¹): O-H and N-H Stretching Vibrations

This region is dominated by the stretching vibrations of the O-H and N-H groups. The position and shape of these bands are highly sensitive to hydrogen bonding.

  • O-H Stretching: In a dilute solution with a non-polar solvent, a "free" (non-hydrogen-bonded) hydroxyl group exhibits a sharp, relatively weak absorption in the 3650-3584 cm⁻¹ range.[1] However, in concentrated solutions or neat samples of N-benzyl amino alcohols, extensive intermolecular and potentially intramolecular hydrogen bonding occurs. This weakens the O-H bond, causing the stretching frequency to shift to a lower wavenumber, typically appearing as a broad and intense band in the 3550-3200 cm⁻¹ region.[1][2] The broadness of the peak is a direct consequence of the various hydrogen-bonded states (dimers, polymers) present in the sample, each with a slightly different vibrational frequency.[1][2]

  • N-H Stretching: For secondary amines, as is the case with N-benzyl amino alcohols, a single N-H stretching band is expected. In the absence of hydrogen bonding, this peak appears in the 3500-3300 cm⁻¹ range.[3] Similar to the O-H group, hydrogen bonding involving the N-H group will shift this absorption to a lower frequency, typically by about 100 cm⁻¹.[4] The N-H stretching bands are generally sharper and less intense than the O-H bands.[5][6] In the spectra of N-benzyl amino alcohols, the N-H stretching vibration is often observed as a shoulder on the more intense, broad O-H absorption band.

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a series of weak to medium intensity bands in the 3100-3000 cm⁻¹ region.[7][8][9]

    • Aliphatic C-H: The stretching vibrations of the C-H bonds of the alkyl portions of the molecule (the methylene and methine groups) are observed as stronger absorptions in the 3000-2840 cm⁻¹ range.[8][10]

The following diagram illustrates the key molecular components of an N-benzyl amino alcohol and their relationship.

cluster_benzyl Benzyl Group cluster_amino_alcohol Amino Alcohol Moiety Aromatic Ring Aromatic Ring Alkyl Chain Alkyl Chain Aromatic Ring->Alkyl Chain C-C bond Nitrogen Nitrogen H H Nitrogen->H N-H bond Hydroxyl Hydroxyl Alkyl Chain->Nitrogen C-N bond Alkyl Chain->Hydroxyl C-O bond

Caption: Key structural components of an N-benzyl amino alcohol.

The Fingerprint Region (1600-600 cm⁻¹): A Wealth of Structural Detail

This region of the IR spectrum is often complex, with numerous overlapping peaks. However, it contains valuable information about the molecule's skeletal structure.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[7][8] Typically, two or three distinct bands are observed.

  • N-H Bending: The in-plane bending vibration of the N-H group can sometimes be observed in the 1650-1580 cm⁻¹ range, although it is often weak for secondary amines.[4][5]

  • C-H Bending: The bending (scissoring, wagging, and twisting) vibrations of the aliphatic C-H bonds appear in the 1470-1350 cm⁻¹ range.[10]

  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[5] For aliphatic amines, this absorption occurs between 1250-1020 cm⁻¹.[5]

  • C-O Stretching: The C-O stretching vibration of the alcohol group gives rise to a strong absorption in the 1260-1000 cm⁻¹ range.[11] The exact position of this band can help distinguish between primary, secondary, and tertiary alcohols.

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds.[7] The specific pattern of these bands can provide information about the substitution pattern of the benzene ring.

Comparative Analysis: N-Benzyl Amino Alcohols vs. Alternative Compounds

To fully appreciate the unique spectral features of N-benzyl amino alcohols, it is instructive to compare their IR spectra with those of related compounds.

N-Benzyl Amino Alcohols vs. Simple Alkanolamines (e.g., Ethanolamine)

The most significant difference lies in the presence of the aromatic ring in N-benzyl amino alcohols. This introduces the characteristic aromatic C-H stretching vibrations (3100-3000 cm⁻¹) and the C=C stretching bands in the fingerprint region (1600-1450 cm⁻¹), which are absent in simple alkanolamines.

Vibrational Mode N-Benzyl Amino Alcohol (Typical Range, cm⁻¹) Ethanolamine (Typical Range, cm⁻¹)
O-H Stretch (H-bonded)3550-3200 (broad, strong)3550-3200 (broad, strong)
N-H Stretch (H-bonded)~3300 (medium, often a shoulder)~3300 (medium, two bands for primary amine)
Aromatic C-H Stretch3100-3000 (weak to medium)Absent
Aliphatic C-H Stretch3000-2840 (strong)3000-2840 (strong)
Aromatic C=C Stretch1600-1450 (medium, sharp)Absent
C-N Stretch1335-1250 (aromatic), 1250-1020 (aliphatic)1250-1020
C-O Stretch1260-1000 (strong)1260-1000 (strong)
N-Benzyl Amino Alcohols vs. Benzylamine

The key differentiator here is the presence of the hydroxyl group in N-benzyl amino alcohols. This results in the characteristic broad, strong O-H stretching absorption in the 3550-3200 cm⁻¹ region, which is absent in the spectrum of benzylamine. Additionally, the strong C-O stretching band between 1260-1000 cm⁻¹ will be present for the N-benzyl amino alcohol.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is crucial for accurate analysis. The following protocol outlines the steps for acquiring a spectrum using the Attenuated Total Reflectance (ATR) technique, which is well-suited for liquid or solid samples.

Objective: To obtain a high-quality infrared spectrum of an N-benzyl amino alcohol sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • N-benzyl amino alcohol sample (liquid or solid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • For liquid samples: Place a small drop of the N-benzyl amino alcohol directly onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid sample onto the crystal and apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

The following diagram outlines the experimental workflow for acquiring an IR spectrum using the ATR technique.

Start Start Clean ATR Crystal Clean ATR Crystal Start->Clean ATR Crystal Acquire Background Spectrum Acquire Background Spectrum Clean ATR Crystal->Acquire Background Spectrum Analyze Spectrum Analyze Spectrum Clean ATR Crystal->Analyze Spectrum Apply Sample Apply Sample Acquire Background Spectrum->Apply Sample Acquire Sample Spectrum Acquire Sample Spectrum Apply Sample->Acquire Sample Spectrum Acquire Sample Spectrum->Clean ATR Crystal

Caption: Workflow for ATR-FTIR spectroscopy.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of N-benzyl amino alcohols. By carefully analyzing the key regions of the spectrum, researchers can confirm the presence of the defining functional groups, gain insights into hydrogen bonding, and distinguish these molecules from related compounds. The combination of a systematic approach to spectral interpretation and a robust experimental protocol, as outlined in this guide, will empower scientists in their research and development endeavors.

References

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • IR Frequency Region: X–H Stretching. JoVE. [Link]

  • INFRARED SPECTROSCOPY (PART-4, PPT-10). St. Paul's Cathedral Mission College. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. DAV University. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder Department of Chemistry. [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Center for Biotechnology Information. [Link]

  • IR Spectrum Peak Broadening: Hydrogen Bonding. JoVE. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. National Center for Biotechnology Information. [Link]

  • INFRARED SPECTROSCOPY (PART-3, PPT-9). St. Paul's Cathedral Mission College. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. King Fahd University of Petroleum and Minerals. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • IR: amines. University of Colorado Boulder Department of Chemistry. [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to Validated LC-MS/MS Methods for Trimebutine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Trimebutine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, sample preparation, and validation, grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for Trimebutine

Trimebutine, a non-competitive antispasmodic agent, is widely used in the treatment of irritable bowel syndrome and other gastrointestinal disorders. Its therapeutic efficacy is attributed to its action on the gastrointestinal tract's smooth muscles. Accurate quantification of Trimebutine and its metabolites in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, bioequivalence assessment, quality control, and stability testing. LC-MS/MS has emerged as the gold standard for this purpose due to its inherent selectivity, sensitivity, and speed.

This guide will navigate through the critical aspects of developing and validating robust LC-MS/MS methods for Trimebutine, offering a comparative analysis of established protocols.

The Power of LC-MS/MS in Small Molecule Bioanalysis

At its core, LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.

  • Liquid Chromatography (LC): The LC component separates Trimebutine and its metabolites from other components in the sample matrix based on their physicochemical properties, such as polarity. This separation is crucial to minimize matrix effects, where other compounds in the sample can interfere with the ionization of the target analyte, leading to inaccurate quantification[1].

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS system (often a triple quadrupole), the first quadrupole (Q1) selects the precursor ion (the ionized Trimebutine molecule). This ion is then fragmented in the second quadrupole (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity[2].

The combination of LC separation and MS/MS detection allows for the accurate measurement of Trimebutine at very low concentrations, even in complex biological matrices like plasma.

A Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to extract Trimebutine from the matrix and remove interfering substances. The choice of technique is critical and depends on the matrix, the desired level of cleanliness, and throughput requirements.

Human Plasma: The Primary Matrix for Pharmacokinetic Studies

Two predominant techniques for plasma sample preparation for Trimebutine analysis are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For Trimebutine, which is a basic compound, the pH of the aqueous plasma sample is adjusted to a basic pH to ensure it is in its neutral form, facilitating its extraction into an organic solvent.

    • Rationale: LLE is effective at removing not only proteins but also highly polar and non-polar interferences, resulting in a cleaner extract compared to PPT. This can lead to reduced matrix effects and improved assay robustness.

    • Typical Protocol:

      • To a plasma sample, add an internal standard (a molecule with similar properties to Trimebutine, used for quantification).

      • Add a basic solution (e.g., sodium carbonate) to raise the pH.

      • Add an immiscible organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

      • Vortex to ensure thorough mixing and extraction.

      • Centrifuge to separate the aqueous and organic layers.

      • Transfer the organic layer containing Trimebutine to a clean tube.

      • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Protein Precipitation (PPT): This is a simpler and faster technique where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate the proteins.

    • Rationale: PPT is a high-throughput method, making it suitable for studies with a large number of samples. It is less labor-intensive than LLE. However, it is less effective at removing other matrix components like phospholipids, which can cause ion suppression in the MS source[3].

    • Typical Protocol:

      • To a plasma sample containing an internal standard, add a threefold excess of cold acetonitrile.

      • Vortex vigorously to precipitate the proteins.

      • Centrifuge at high speed to pellet the precipitated proteins.

      • Inject the supernatant directly into the LC-MS/MS system.

Comparison Table for Plasma Sample Preparation:

FeatureLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Partitioning between two immiscible liquidsProtein denaturation and precipitation by an organic solvent
Selectivity High (removes proteins and other interferences)Moderate (primarily removes proteins)
Cleanliness of Extract HighModerate to Low
Matrix Effects Generally lowerCan be significant (phospholipid interference)
Throughput Lower, more labor-intensiveHigh, easily automated
Recovery Can be variable and requires optimizationGenerally high and reproducible
Recommendation for Trimebutine Ideal for methods requiring the lowest detection limits and highest accuracy.Suitable for high-throughput screening and when matrix effects can be adequately managed.
Other Matrices: Urine and Pharmaceutical Formulations

While most published LC-MS/MS methods focus on plasma, the analysis of Trimebutine in urine and pharmaceutical dosage forms is also important.

  • Urine: For urine samples, a simple "dilute and shoot" approach is often sufficient for LC-MS/MS analysis. This involves diluting the urine sample with the mobile phase, centrifuging to remove particulates, and injecting the supernatant[4]. This method is fast and minimizes sample manipulation.

  • Pharmaceutical Formulations (Tablets): For solid dosage forms, the primary step is to extract Trimebutine from the tablet matrix.

    • Typical Protocol for HPLC-UV (Adaptable for LC-MS/MS):

      • Weigh and finely powder a number of tablets.

      • Accurately weigh a portion of the powder equivalent to a single dose.

      • Dissolve the powder in a suitable solvent (e.g., a mixture of methanol and water).

      • Sonicate to ensure complete dissolution of the drug.

      • Filter the solution to remove insoluble excipients.

      • Dilute the filtrate to a suitable concentration for analysis[5][6].

    For LC-MS/MS analysis, this extract would be further diluted with the mobile phase before injection. The high selectivity of MS/MS can often tolerate the presence of soluble excipients that might interfere with UV detection.

Chromatographic and Mass Spectrometric Conditions: A Comparative Overview

The following tables summarize typical LC-MS/MS parameters reported in validated methods for Trimebutine analysis in human plasma.

Table 1: Comparison of Liquid Chromatography Conditions

ParameterMethod 1 (LLE)Method 2 (PPT)[5]
LC Column YMC J'sphere C18Sun Fire C18
Mobile Phase 2 mM Ammonium Acetate (pH 6.5) : Methanol (20:80, v/v)A: 0.1% Formic acid in WaterB: Acetonitrile
Elution IsocraticGradient
Flow Rate 0.2 mL/minNot specified
Run Time Not specified~5 min

Rationale behind the choices:

  • C18 Columns: These are reversed-phase columns that are well-suited for retaining and separating moderately non-polar molecules like Trimebutine.

  • Mobile Phase: The use of ammonium acetate or formic acid helps to control the pH and improve the ionization efficiency of Trimebutine in the MS source. Methanol and acetonitrile are common organic modifiers used to elute the analyte from the C18 column.

  • Isocratic vs. Gradient Elution: Isocratic elution uses a constant mobile phase composition and is simpler, while gradient elution, where the mobile phase composition changes over time, is often used to improve peak shape and reduce run times for more complex samples.

Table 2: Comparison of Mass Spectrometry Conditions

ParameterMethod 1 (LLE)Method 2 (PPT)[5]
Ionization Mode Electrospray Ionization (ESI), Positive/Negative SwitchingESI, Positive/Negative Switching
Precursor Ion (m/z) Trimebutine: Not specifiedTrimebutine: Not specified
Product Ion (m/z) Trimebutine: Not specifiedTrimebutine: Not specified
Internal Standard Not specifiedNot specified

Note: Specific m/z transitions for Trimebutine and its metabolites are determined during method development by infusing a standard solution of the analyte into the mass spectrometer. The positive ionization mode is typically used for Trimebutine as its dimethylamino group is readily protonated.

Method Validation: Ensuring Data Integrity

A bioanalytical method is only reliable if it has been thoroughly validated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation. The key validation parameters are summarized below.

Table 3: Comparison of Validation Parameters for Trimebutine LC-MS/MS Methods in Human Plasma

ParameterMethod 1 (LLE)Method 2 (PPT)[5]FDA/EMA Guideline Acceptance Criteria
Linearity Range (ng/mL) 1 - 1000.5 - 500Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 10.5Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%
Intra-day Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) 85-115%85-115%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) 85-115%85-115%Within ±15% (±20% at LLOQ)
Recovery (%) 51.2 - 69.692.7 - 102.4Consistent, precise, and reproducible
Stability Assessed (freeze-thaw, short-term, long-term)Assessed (freeze-thaw, short-term, long-term)Analyte concentration should be within ±15% of the nominal concentration

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a validated LC-MS/MS method for the analysis of Trimebutine in a biological matrix.

LCMSMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Plasma) SampleReceipt Sample Receipt & Login SampleCollection->SampleReceipt Transport SampleStorage Sample Storage (-80°C) SampleReceipt->SampleStorage Storage SamplePrep Sample Preparation (LLE or PPT) SampleStorage->SamplePrep Thawing & Aliquoting LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Ionization DataProcessing Data Processing & Integration MS_Detection->DataProcessing Raw Data Quantification Quantification (Calibration Curve) DataProcessing->Quantification Peak Areas ReportGeneration Report Generation Quantification->ReportGeneration Concentration Data

Caption: A generalized workflow for a validated LC-MS/MS bioanalytical method.

Conclusion: Selecting the Optimal Method

The choice of an LC-MS/MS method for Trimebutine analysis should be guided by the specific requirements of the study.

  • For pharmacokinetic studies in plasma requiring high sensitivity and accuracy, a method based on liquid-liquid extraction is often preferred due to the cleaner extracts it provides, minimizing the risk of matrix effects.

  • For high-throughput applications, such as in later-stage clinical trials or for screening purposes, a protein precipitation method may be more suitable due to its speed and ease of automation. However, careful evaluation of matrix effects is crucial.

  • For the analysis of pharmaceutical formulations , a simple extraction followed by dilution is typically sufficient, with LC-MS/MS providing the necessary specificity to distinguish the active ingredient from excipients.

  • For urine analysis , a "dilute and shoot" approach is the most straightforward and efficient method.

Ultimately, any method chosen must be rigorously validated according to international guidelines to ensure the generation of reliable and reproducible data that can withstand regulatory scrutiny.

References

  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849.
  • Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (n.d.). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar. Retrieved from [Link]

  • Raju, V. V. S. A., Mohamud, A. B., Pathi, P. J., & Raju, N. A. (2014). Estimation of Trimebutine Maleate in Tablet Dosage Form by RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 11-14.
  • Qin, Y., Zhao, H., Zhang, W., Zhao, N., Fan, P., Zhang, L., & Zhang, H. (2025, October 20). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. ResearchGate. Retrieved from [Link]

  • Raju, V. V. S. A., Mohamud, A. B., Pathi, P. J., & Raju, N. A. (2019, December 4). estimation of trimebutine maleate in tablet dosage form by rp hplc. ResearchGate. Retrieved from [Link]

  • Raju, V. V. S. A., Mohamud, A. B., Pathi, P. J., & Raju, N. A. (n.d.). ESTIMATION OF TRIMEBUTINE MALEATE IN TABLET DOSAGE FORM BY RP HPLC. 117075. Retrieved from [Link]

  • Raju, V. V. S. A., Mohamud, A. B., Pathi, P. J., & Raju, N. A. (2013, December 25). ESTIMATION OF TRIMEBUTINE MALEATE IN TABLET DOSAGE FORM BY RP-HPLC. SciSpace. Retrieved from [Link]

  • Larabi, I. A., Duverneuil-Mayer, C., Abe, E., Baud, F., & Alvarez, J. C. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Journal of analytical toxicology, 39(9), 720–725.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]

  • SCIEX. (n.d.). Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP 4500 LC-MS/MS System. SCIEX. Retrieved from [Link]

  • Florou, D., Orfanidis, A., & Boumba, V. A. (2025, August 7). Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and. ANTISEL. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. Retrieved from [Link]

  • Rojsitthisak, P. (n.d.). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Pharma Nueva. Retrieved from [Link]

  • LCGC International. (2025, November 28). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. SciELO. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Topic: USP Reference Standards for Trimebutine Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise landscape of pharmaceutical analysis, the selection of reference standards for Trimebutine Maleate is not merely a purchasing decision—it is a critical control point for data integrity. As an antispasmodic agent acting on peripheral opioid receptors, Trimebutine is susceptible to specific degradation pathways, primarily ester hydrolysis.

This guide objectively compares USP Primary Reference Standards against Certified Secondary Standards , evaluating their roles in regulatory compliance (ICH Q3A/B), method validation, and routine quality control. It further details the chemical basis of the primary impurities—Related Compounds A, B, and C—and provides a self-validating HPLC protocol for their detection.[1]

Technical Landscape: The Impurity Profile

Understanding the "why" behind impurity testing requires analyzing the chemical instability of Trimebutine. The molecule contains an ester linkage susceptible to acid/base hydrolysis and a tertiary amine prone to oxidation.

Key Related Compounds

The following compounds are the primary targets for regulatory monitoring in Trimebutine Maleate API and finished dosage forms.

Common DesignationChemical NameOriginMolecular Formula
Trimebutine (Parent) (2RS)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate maleateAPIC₂₂H₂₉NO₅[1][2][3][4][5][6][7][8][9] · C₄H₄O₄
Related Compound A (2RS)-2-(dimethylamino)-2-phenylbutan-1-olDegradation (Hydrolysis)C₁₂H₁₉NO
Related Compound B *3,4,5-Trimethoxybenzoic acid (TMBA)Degradation (Hydrolysis)C₁₀H₁₂O₅
Related Compound C Methyl 3,4,5-trimethoxybenzoateSynthesis IntermediateC₁₁H₁₄O₅

*Note: Designation follows common pharmacopeial alignment (EP/BP). USP monographs may reference these by chemical name.

Degradation Pathway Visualization

The following diagram illustrates the causality of impurity formation, specifically the hydrolysis mechanism that necessitates the monitoring of Compounds A and B.

TrimebutineDegradation TM Trimebutine Maleate (Parent API) ImpA Related Compound A (Amino Alcohol) TM->ImpA Hydrolysis (Acid/Base) Cleavage of Ester ImpB Related Compound B (Benzoic Acid Deriv.) TM->ImpB Hydrolysis (Acid/Base) Cleavage of Ester ImpC Related Compound C (Methyl Ester) ImpC->TM Synthetic Precursor (Transesterification)

Figure 1: Chemical degradation pathway of Trimebutine.[4] Hydrolysis of the central ester bond yields the alcohol (Impurity A) and the acid (Impurity B).[1]

Comparative Analysis: USP vs. Secondary Standards

The choice between a USP Official Standard and a Secondary Standard impacts cost, traceability, and regulatory acceptance.

Comparison Matrix
FeatureUSP Reference Standard (Primary) Certified Secondary Standard (CRM)
Traceability Absolute.[1] Establishes the official unit of measurement.Traceable to the USP primary standard via comparative assay.
Regulatory Status Required for definitive arbitration and Phase III/Commercial release.Acceptable for internal QC, stability monitoring, and method development (if validated).
Purity Assignment 100.0% (by definition for quantitative applications).Mass balance purity (typically >98%) with detailed CoA.
Cost Efficiency Low. High cost per mg; typically single-use vials.High. Bulk quantities available at lower cost.
Data Support Minimal (Label claim only).Extensive (NMR, HPLC, TGA, Water Content included in CoA).

Expert Insight: Use USP standards for system suitability testing and final batch release to ensure unassailable regulatory compliance. Use Secondary Standards for routine stability studies, linearity curves, and method robustness testing to conserve budget without sacrificing scientific rigor, provided the secondary standard is qualified against the current USP lot.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the analytical method must be self-validating .[1] This means the system suitability criteria (resolution, tailing, precision) confirm the system's performance before any results are accepted.

Methodology: RP-HPLC for Impurity Profiling

This protocol synthesizes standard pharmacopeial conditions optimized for resolution of the amino-alcohol (Impurity A) and the acid (Impurity B).[1]

  • Instrument: HPLC with UV Detector (DAD preferred for peak purity).

  • Column: L1 Packing (C18), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase A: Buffer: 0.05M Ammonium Acetate, adjusted to pH 4.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Column Temp: 40°C.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 75 25
20 40 60
25 40 60
26 75 25

| 35 | 75 | 25 |[1]

System Suitability (The "Trust" Metrics)

Before analyzing samples, inject the Standard Solution (Trimebutine + Impurities) 5 times.

  • Resolution (Rs): > 2.0 between Related Compound A and Trimebutine.

  • Tailing Factor (T): NMT 2.0 for the Trimebutine peak.

  • RSD: NMT 2.0% for the peak area of Trimebutine.

Data Presentation: Expected Performance

The following table summarizes the expected chromatographic behavior. Note that Related Compound B (Acidic) elutes early due to ionization at pH 4.0, while the non-polar Related Compound C (Methyl Ester) elutes late.

CompoundApprox.[6][8][9][10][11][12][13][14] RRT (Relative Retention Time)Relative Response Factor (RRF)Acceptance Limit (Typical)
Related Compound B ~0.251.2NMT 0.5%
Related Compound A ~0.450.9NMT 0.5%
Trimebutine 1.001.0N/A
Related Compound C ~1.801.0NMT 0.2%

Note: RRTs are estimates based on a C18/Acetate buffer system. Actual values vary by column brand.

Analytical Workflow Diagram

This workflow ensures that every data point generated is traceable and valid.

AnalyticalWorkflow Start Start Analysis Prep Sample & Standard Preparation Start->Prep SysSuit Inject System Suitability (5 Replicates) Prep->SysSuit Check Check Criteria: RSD < 2.0%? Rs > 2.0? SysSuit->Check Check->Prep Fail (Re-prep) RunSamples Inject Samples (Bracketed with Stds) Check->RunSamples Pass Calc Calculate Impurity % using RRF RunSamples->Calc Report Generate Report Calc->Report

Figure 2: Step-by-step analytical workflow ensuring system validity before sample data acquisition.

References
  • United States Pharmacopeia (USP). Trimebutine Maleate Monograph.[12] USP-NF Online. Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5388977: Trimebutine Maleate.Link[1]

  • European Pharmacopoeia (Ph. Eur.). Trimebutine Maleate: Impurities A, B, and C.[11] EDQM Knowledge Database. Link

  • LKT Labs. Trimebutine Maleate Product Description and Impurity Profile.Link[1]

  • Axios Research. Trimebutine Maleate Reference Standards and Impurities.Link[1]

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Safety Operating Guide

Operational Guide: Safe Disposal of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol requires strict adherence to protocols for organic bases . As a tertiary amine with a lipophilic benzyl-phenyl backbone, this compound presents specific hazards regarding aquatic toxicity and exothermic reactivity with acids.

Improper disposal (e.g., drain pouring or mixing with acidic waste streams) is a violation of EPA RCRA regulations and poses immediate safety risks.

Chemical Identity & Hazard Data
PropertySpecificationOperational Implication
CAS Registry 1330265-76-3 (labeled var.)[1] / GenericVerify specific CAS on container; often handled as generic organic base if unlabeled.
Functional Groups Tertiary Amine, Alcohol, Aromatic RingsBasic pH. Reacts exothermically with strong acids.
Physical State Viscous Yellow Oil or Low-Melting SolidMay require dissolution in solvent for transfer; do not heat open containers.
Primary Hazards Corrosive (Skin/Eye), Acute Toxicity (Oral), CombustiblePPE Mandatory: Nitrile gloves, safety goggles, lab coat.
RCRA Status Characteristic Waste (Not P/U Listed by name)Likely D001 (Ignitable) or D002 (Corrosive) depending on formulation.

Waste Characterization & Segregation Strategy

The most critical error in handling this compound is misclassifying it as "General Organic Waste." Because it is a base, mixing it with the standard "Organic Acid" waste stream can cause rapid heat generation and container pressurization.

The "Stream B" Protocol

You must segregate this chemical into the Basic Organic Waste stream.

  • Incompatibility: Strong Oxidizers (Nitric Acid, Peroxides), Strong Acids (HCl, H₂SO₄), Acid Anhydrides.

  • Solubility: Lipophilic. Zero water solubility. DO NOT attempt to dilute with water for drain disposal.

Decision Logic: Waste Stream Selection

The following diagram illustrates the operational decision tree for disposing of this specific compound.

Disposal_Workflow Start Waste: 2-(N-Benzyl-N-methyl) amino-2-phenylbutanol StateCheck Physical State Check Start->StateCheck Solid Solid / Sludge StateCheck->Solid Crystalline/Waxy Liquid Liquid / Oil StateCheck->Liquid Viscous Oil Dissolve Dissolve in Compatible Solvent (Ethanol or Acetone) Solid->Dissolve If >10g or for incineration prep StreamB Approved Stream: Basic Organic Waste (Non-Halogenated) Solid->StreamB Small qty (Solid Bin) Segregation Segregation Check: Is Waste Stream Acidic? Liquid->Segregation Dissolve->Segregation StreamA STOP: Do NOT mix with Acidic/General Organic Waste Segregation->StreamA Yes (Risk of Explosion) Segregation->StreamB No (Safe Path) Labeling Label: 'Hazardous Waste - Organic Base' Constituents: Amines, Alcohols StreamB->Labeling

Figure 1: Operational decision tree for segregating amino-alcohol waste, prioritizing pH compatibility.

Step-by-Step Disposal Procedure

Phase 1: Preparation
  • PPE Verification: Don standard nitrile gloves (0.11 mm minimum thickness). If handling >500 mL, use extended cuff gloves to prevent forearm exposure.

  • Fume Hood: Perform all transfers inside a certified chemical fume hood to capture amine vapors.

Phase 2: Containerization
  • For Liquid Waste (Pure or Solution):

    • Select a High-Density Polyethylene (HDPE) or Glass carboy. Avoid metal containers if the waste contains trace moisture, as amines can be corrosive to certain alloys over time.

    • Verify the container is empty of acids.

    • Pour the 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol slowly into the container.

    • Rinse: Triple-rinse the original vessel with a small volume of acetone or ethanol. Add the rinsate to the same waste container.

  • For Solid Waste (Contaminated Wipes/Solids):

    • Place solid waste into a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags (6 mil).

    • Tie off or seal immediately to prevent odor release.

Phase 3: Labeling & Storage
  • Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.[2]

  • Required Fields:

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Corrosive."[3][4][5][6]

    • pH: Mark as "Basic" (pH > 10).

  • Storage: Store in a secondary containment tray separate from oxidizers and acids.

Emergency Response: Spills

In the event of a spill of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol:

  • Evacuate & Ventilate: If the spill is >100 mL and outside a hood, evacuate the immediate area.

  • PPE: Wear splash goggles and double gloves.

  • Absorb: Use an inert absorbent (vermiculite, dry sand, or commercial "Organic" spill pads).

    • Warning: Do NOT use paper towels for large spills of pure amine, as the heat of adsorption can theoretically trigger combustion in rare cases.

  • Neutralize (Optional but Recommended): For final surface cleaning, wipe down with a dilute weak acid (e.g., 5% citric acid solution) to neutralize the amine residue, followed by a water rinse.

  • Disposal of Debris: Collect all absorbent materials into the Solid Hazardous Waste stream (bagged and tagged).

Regulatory Compliance & Documentation

Compliance requires a "Cradle-to-Grave" approach.[7] Ensure the following documents are accessible:

  • Inventory Log: Deduct the disposed amount from your chemical inventory system.

  • Waste Manifest: When transferring to EHS or a third-party hauler (e.g., Veolia, Clean Harbors), ensure the manifest codes reflect "Non-halogenated organic solvents" or "Basic organic waste."

    • Typical RCRA Codes:D001 (Ignitable), D002 (Corrosive - if pH > 12.5).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[5][7] EPA.gov. [Link]

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